Product packaging for Maculosin(Cat. No.:CAS No. 4549-02-4)

Maculosin

カタログ番号: B109778
CAS番号: 4549-02-4
分子量: 260.29 g/mol
InChIキー: LSGOTAXPWMCUCK-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Maculosin is a homodetic cyclic peptide that is a dipeptide composed of L-proline and L-tyrosine joined by peptide linkages. It has a role as a metabolite. It is a dipeptide, a homodetic cyclic peptide, a pyrrolopyrazine and a member of phenols. It is functionally related to a L-proline and a L-tyrosine.
This compound has been reported in Aspergillus versicolor, Leptoxyphium, and other organisms with data available.
RN refers to (3S-trans)-isomer;  isolated from Alternaria alternata;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3 B109778 Maculosin CAS No. 4549-02-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOTAXPWMCUCK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196526
Record name Maculosin
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Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4549-02-4
Record name Cyclo(L-Pro-L-Tyr)
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Record name Maculosin
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Record name Maculosin
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Record name 4549-02-4
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Foundational & Exploratory

Maculosin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculosin, a cyclic dipeptide also known as cyclo(L-Pro-L-Tyr), is a naturally occurring diketopiperazine with a growing profile of significant biological activities. Initially identified as a host-specific phytotoxin, subsequent research has revealed its presence in a diverse range of microorganisms, including various species of fungi and bacteria. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a compilation of its known biological activities with corresponding quantitative data and explores its molecular interactions, particularly its role in the modulation of bacterial quorum sensing. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1988 by Stierle, Cardellina, and Strobel, who isolated it from the fungus Alternaria alternata, the causative agent of black leaf blight on spotted knapweed (Centaurea maculosa)[1][2][3]. The discovery was significant as it represented a host-specific phytotoxin with potential applications in agriculture as a natural herbicide[1][2][3].

The initial isolation involved the culture of Alternaria alternata in a liquid medium, followed by extraction of the culture broth with organic solvents. The crude extract was then subjected to a series of chromatographic separations to yield the pure compound. The structure of this compound was elucidated as the diketopiperazine cyclo(-L-Pro-L-Tyr-) through spectroscopic analysis, and its biological activity was confirmed through a nicked-leaf bioassay on spotted knapweed[1][2][3]. Synthetic this compound was shown to possess identical chemical and biological properties to the natural product[1][2]. In tests against 19 different plant species, this compound exhibited phytotoxicity exclusively towards spotted knapweed, highlighting its remarkable host specificity[1][2].

Natural Sources of this compound

Following its initial discovery in Alternaria alternata, this compound has been identified as a secondary metabolite in a variety of other microorganisms, indicating its widespread distribution in nature. These sources span different genera of both fungi and bacteria, isolated from diverse environments, including soil and marine ecosystems.

Fungal Sources:

  • Alternaria alternata : The original source of this compound, where it acts as a host-specific phytotoxin[1][2][3].

  • Penicillium chrysogenum : A marine-derived fungus that has been shown to produce this compound[4].

Bacterial Sources:

  • Streptomyces species : Several strains of Streptomyces, a genus renowned for its production of bioactive secondary metabolites, have been identified as producers of this compound. For instance, Streptomyces sp. KTM18, isolated from soil, produces this compound with potent antioxidant activity[5][6][7]. Another strain, Streptomyces sp. strain 22-4, has been shown to produce both cyclo(L-Pro-L-Tyr) and its diastereomer, cyclo(D-Pro-L-Tyr), with antibacterial activity against phytopathogenic bacteria[8].

  • Pseudomonas species : this compound has been isolated from Pseudomonas rhizosphaerae and has demonstrated antibacterial activity against various marine bacteria[5]. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Tyr) has been implicated in quorum sensing[9].

  • Corynebacterium tuberculostearicum : A commensal bacterium of human skin, has been found to produce this compound that inhibits tyrosinase activity[10].

  • Labrenzia aggregata : A halophilic bacterium that produces this compound with cytotoxic effects against cancer cell lines[11].

Quantitative Data on Biological Activities

This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The following tables summarize the available quantitative data for these activities.

Table 1: Antioxidant Activity of this compound
Test CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH free radical scavenging2.16 ± 0.05[5][6][7]
Butylated Hydroxyanisole (BHA) (Standard)DPPH free radical scavenging4.8 ± 0.05[5][6][7]
Table 2: Antimicrobial Activity of this compound (cyclo(L-Pro-L-Tyr))
Test OrganismActivityMIC (µg/mL)Reference
Xanthomonas axonopodis pv. citriAntibacterial31.25[8]
Ralstonia solanacearumAntibacterial31.25[8]
Clavibacter michiganensisAntibacterialNo activity[8]
Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial26-37[6]
Escherichia coliAntibacterial26-37[6]
Candida albicansAntifungal26-37[6]
Table 3: Cytotoxicity of this compound
Cell Line/OrganismAssayIC50 / LD50 (µg/mL)Reference
Human liver cancer cell linesCytotoxicity48.90[5][6]
Brine shrimp (Artemia salina)Lethality Assay>128[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound, primarily based on the protocol described for Streptomyces sp. KTM18[5][6].

Fermentation and Extraction
  • Inoculum Preparation: A pure culture of the this compound-producing microorganism is used to inoculate a seed culture medium. The culture is incubated under optimal conditions of temperature, pH, and agitation.

  • Large-Scale Fermentation: The seed culture is transferred to a larger volume of production medium. The fermentation is carried out for a specific duration to allow for the accumulation of secondary metabolites, including this compound.

  • Extraction: The culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol, multiple times. The organic phases are pooled and concentrated under reduced pressure to yield a crude extract. The mycelial mass can also be extracted separately with a solvent like methanol.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Inoculum Inoculum Preparation Fermentation Large-Scale Fermentation Inoculum->Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Supernatant Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract VLC Vacuum Liquid Chromatography Crude_Extract->VLC CC Column Chromatography VLC->CC Active Fractions HPLC Preparative HPLC CC->HPLC Pure_this compound Pure_this compound HPLC->Pure_this compound NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Pure_this compound->NMR MS Mass Spectrometry (HR-ESIMS) Pure_this compound->MS quorum_sensing_inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI (AHL Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Activates DNA las Box (Promoter Region) LasR_active->DNA Binds to Virulence_Genes Virulence Genes & Biofilm Formation DNA->Virulence_Genes Activates Transcription This compound This compound (cyclo(L-Pro-L-Tyr)) This compound->LasR_inactive Competitively Binds biosynthesis_pathway cluster_substrates Substrates cluster_nrps NRPS Pathway cluster_cdps CDPS Pathway Pro L-Proline NRPS Dí-modular NRPS (A-T-C---A-T-TE) Pro->NRPS Pro_tRNA L-Prolyl-tRNA Pro->Pro_tRNA Aminoacyl-tRNA Synthetase Tyr L-Tyrosine Tyr->NRPS Tyr_tRNA L-Tyrosyl-tRNA Tyr->Tyr_tRNA Aminoacyl-tRNA Synthetase Maculosin_NRPS This compound NRPS->Maculosin_NRPS Cyclization & Release CDPS Cyclodipeptide Synthase (CDPS) Pro_tRNA->CDPS Tyr_tRNA->CDPS Maculosin_CDPS This compound CDPS->Maculosin_CDPS Cyclization

References

The Biosynthesis of Cyclo(L-Tyrosyl-L-Prolyl): A Technical Guide to its Core Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cyclo(L-Tyrosyl-L-Prolyl), often abbreviated as Cyclo(Tyr-Pro), is a bioactive 2,5-diketopiperazine (DKP) secondary metabolite produced by a diverse range of bacteria and fungi.[1][2][3] This cyclic dipeptide has garnered significant interest from researchers and drug development professionals due to its varied biological activities, including quorum sensing modulation, tyrosinase inhibition, and antimicrobial effects.[1][4] Understanding its biosynthesis is critical for harnessing its therapeutic potential and for the bioengineering of novel DKP derivatives.

This technical guide provides an in-depth overview of the core biosynthetic pathways responsible for the formation of Cyclo(Tyr-Pro). It details the two primary enzymatic routes: the mega-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) and the more compact Cyclodipeptide Synthases (CDPSs). While the general mechanisms of these enzyme families are well-established, it is crucial to note that a specific enzyme system dedicated to Cyclo(Tyr-Pro) synthesis has not yet been isolated and biochemically characterized with detailed kinetic data. Therefore, this guide presents the consensus catalytic cycles and provides quantitative data from closely related, well-characterized enzymes that activate the precursor amino acids, L-Tyrosine and L-Proline. Detailed experimental protocols for enzyme expression, purification, and activity assays are provided to facilitate further research in this area. Furthermore, this guide outlines the known regulatory mechanisms, particularly the repression of its synthesis by quorum sensing signals in Pseudomonas aeruginosa.[5]

Core Biosynthetic Pathways

The formation of the Cyclo(Tyr-Pro) scaffold is achieved through two principal, ribosome-independent enzymatic pathways.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular enzyme complexes that assemble peptides from various amino acid precursors. In bacteria like Pseudomonas aeruginosa, mutations in genes encoding multi-modular NRPSs, such as pvdJ, ambB, and pchE, have been shown to impact the synthesis of Cyclo(Tyr-Pro).[5] The biosynthesis via an NRPS typically involves a minimal set of two modules, one for each amino acid (L-Tyrosine and L-Proline). Each module contains specific domains that perform discrete catalytic functions.

The key domains and their roles are:

  • Adenylation (A) Domain: Selects the specific amino acid (L-Tyrosine or L-Proline) and activates it as an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) prosthetic group.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.

  • Thioesterase (TE) Domain (or Cyclization Domain): In the final step, this domain typically catalyzes the release of the dipeptide from the enzyme assembly line. For DKP formation, this involves an intramolecular cyclization reaction, where the N-terminal amine of the first amino acid attacks the thioester bond linking the second amino acid to its T domain, releasing the cyclic dipeptide, Cyclo(Tyr-Pro).

NRPS_Pathway cluster_module1 Module 1 (L-Tyrosine) cluster_module2 Module 2 (L-Proline) M1 A T C M1:A1->M1:T1 M1:T1->M1:C1 M2 A T TE M1:C1->M2:T2 (Dipeptidyl-T2) AMP1 AMP + PPi M1:A1->AMP1 M2:T2->M1:C1 M2:A2->M2:T2 M2:T2->M2:TE AMP2 AMP + PPi M2:A2->AMP2 Product Cyclo(Tyr-Pro) M2:TE->Product Tyr L-Tyrosine Tyr->M1:A1 1. Selection & Activation Pro L-Proline Pro->M2:A2 1. Selection & Activation ATP1 ATP ATP1->M1:A1 ATP2 ATP ATP2->M2:A2

NRPS Biosynthesis of Cyclo(Tyr-Pro)
Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined pathway for DKP synthesis. Instead of activating free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis.[6] The catalytic cycle of a CDPS involves a ping-pong mechanism with a conserved serine residue in the active site.

The steps are as follows:

  • First Aminoacyl-tRNA Binding: The first aa-tRNA (e.g., Tyr-tRNATyr) binds to the enzyme.

  • Acyl-Enzyme Intermediate Formation: The aminoacyl moiety (Tyrosine) is transferred from its tRNA to a conserved serine residue in the CDPS active site, forming a covalent acyl-enzyme intermediate and releasing the deacylated tRNA.

  • Second Aminoacyl-tRNA Binding: The second aa-tRNA (e.g., Pro-tRNAPro) binds to the enzyme.

  • Dipeptidyl-Enzyme Intermediate Formation: The N-terminal amine of the second amino acid attacks the carbonyl of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

  • Intramolecular Cyclization: The N-terminal amine of the first amino acid (now part of the dipeptide) attacks the ester bond linking the C-terminus of the second amino acid to the enzyme's serine residue. This releases the cyclic dipeptide, Cyclo(Tyr-Pro), and regenerates the free enzyme.[7]

CDPS_Pathway E CDPS Enzyme (E-OH) E_Tyr Acyl-Enzyme Intermediate (E-O-Tyr) E->E_Tyr + Tyr-tRNA E_Tyr->E - tRNA E_Dipeptidyl Dipeptidyl-Enzyme Intermediate (E-O-Pro-Tyr) E_Tyr->E_Dipeptidyl + Pro-tRNA E_Dipeptidyl->E_Tyr - tRNA Product Cyclo(Tyr-Pro) E_Dipeptidyl->Product Intramolecular Cyclization Tyr_tRNA Tyr-tRNA Pro_tRNA Pro-tRNA tRNA_Tyr tRNA Product->E Enzyme Regeneration

CDPS Biosynthesis of Cyclo(Tyr-Pro)

Quantitative Data

As of late 2025, specific kinetic parameters for an enzyme catalyzing the synthesis of Cyclo(Tyr-Pro) have not been published. However, the kinetics of adenylation domains from various NRPSs that activate L-Tyrosine and L-Proline have been characterized. These values provide an estimate of the efficiency of the initial substrate activation step in a potential NRPS-mediated pathway.

Enzyme / DomainSubstrateKM (µM)kcat (min-1)kcat/KM (M-1s-1)OrganismReference
GrsA-AL-Phenylalanine14 ± 21000 ± 501.2 x 106Aneurinibacillus migulanus[8]
TycA-AL-Phenylalanine23 ± 3800 ± 405.8 x 105Bacillus velezensis[8]
DhbE-A2,3-DHB1.4 ± 0.1130 ± 21.6 x 106Bacillus subtilis[8]

Note: The data presented are for adenylation domains activating L-Phenylalanine (structurally similar to Tyrosine) and a non-amino acid substrate (2,3-DHB) to illustrate typical kinetic values. Specific data for Tyr- and Pro-activating domains for DKP synthesis are not available.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis is complex and often tied to environmental cues and cellular signaling networks.

Quorum Sensing Repression in Pseudomonas aeruginosa

In P. aeruginosa, the production of cyclodipeptides, including Cyclo(Tyr-Pro), is influenced by the quorum-sensing (QS) system. Specifically, N-acyl-L-homoserine lactone (AHL)-dependent QS signaling has been shown to repress the biosynthesis of these compounds.[5] This suggests a regulatory logic where the production of Cyclo(Tyr-Pro), which can itself act as a signaling molecule, is downregulated when the bacterial population density is high and the primary QS system is fully active.

Regulation_Pathway QS AHL Quorum Sensing (e.g., LasR/LasI) NRPS_genes NRPS Gene Cluster (e.g., pvdJ, ambB, pchE) QS->NRPS_genes Represses Transcription cTP Cyclo(Tyr-Pro) Biosynthesis NRPS_genes->cTP Encodes Enzymes

Quorum Sensing Repression of Biosynthesis
General Fungal Regulation

In fungi, the expression of secondary metabolite biosynthetic gene clusters is often under the control of global regulatory networks. While not directly demonstrated for Cyclo(Tyr-Pro), pathways such as the cAMP signaling pathway and various MAP kinase cascades are known to regulate the production of other secondary metabolites in response to stress, nutrient availability, and developmental cues.[9][10] It is plausible that these pathways also play a role in controlling the expression of the NRPS or CDPS genes responsible for Cyclo(Tyr-Pro) synthesis in fungal producers like Alternaria alternata.[2]

Experimental Protocols

The following are generalized protocols for the key experiments required to study the biosynthesis of Cyclo(Tyr-Pro).

Protocol for Heterologous Expression and Purification of a CDPS Enzyme

This protocol is adapted from methodologies used for the production of CDPS enzymes.[1][11]

  • Gene Cloning: The gene encoding the putative CDPS is cloned into a suitable expression vector (e.g., pJ411 or pET series) containing an affinity tag, such as a C-terminal hexahistidine (6xHis) tag.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Protein Expression:

    • Inoculate a starter culture of LB medium with the transformed E. coli and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole, 5% glycerol).

    • Lyse the cells using sonication or a French press on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged CDPS enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay. Store at -80°C.

Protocol for NRPS Adenylation Domain Activity Assay

This protocol describes a continuous, spectrophotometric assay to measure the activity of an A-domain by monitoring pyrophosphate (PPi) release.[8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2.

    • Enzyme Mix: Inorganic pyrophosphatase (IPP), Purine Nucleoside Phosphorylase (PNP).

    • Substrate Mix: 7-methylthioguanosine (MesG), ATP, and the amino acid substrate (e.g., L-Tyrosine or L-Proline).

    • Purified A-domain: The purified adenylation domain or NRPS fragment containing the domain.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, enzyme mix, and substrate mix (excluding the amino acid).

    • Initiate the reaction by adding the specific amino acid substrate to the wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 360 nm over time. The conversion of MesG to 7-methylthioguanine by PNP in the presence of phosphate (from PPi hydrolysis) results in this absorbance change.

    • Calculate the initial reaction velocity (V0) from the linear portion of the progress curve.

    • The reaction is: ATP + Amino Acid → Aminoacyl-AMP + PPi. The PPi is then hydrolyzed by IPP to 2 Pi. The Pi is used by PNP to convert MesG to ribose-1-phosphate and 7-methylthioguanine.

    • Perform the assay over a range of amino acid concentrations to determine the Michaelis-Menten kinetic parameters, KM and kcat.

Conclusion

The biosynthesis of Cyclo(Tyr-Pro) is a fascinating example of microbial secondary metabolism, utilizing sophisticated enzymatic machinery like NRPSs and CDPSs. While the general principles of these pathways are understood, the specific enzymes responsible for producing this particular diketopiperazine remain to be fully characterized. The provided protocols and pathway diagrams offer a foundational framework for researchers aiming to close this knowledge gap. Elucidating the precise enzymatic kinetics and regulatory networks will be paramount for future synthetic biology efforts to produce novel, high-value DKP compounds for the pharmaceutical and biotechnology industries.

References

Maculosin from Alternaria alternata: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Maculosin, a diketopiperazine secondary metabolite produced by the fungus Alternaria alternata, is a potent, host-specific phytotoxin with significant potential for the development of targeted bioherbicides. This technical guide provides an in-depth overview of this compound, focusing on its producing organism, biosynthesis, chemical properties, and biological activity. Detailed experimental protocols for the cultivation of A. alternata, extraction and purification of this compound, and assessment of its phytotoxicity are presented. Furthermore, this guide includes quantitative data on this compound's bioactivity and discusses its mechanism of action, including its interaction with target proteins and the resulting signaling pathways leading to cellular damage in susceptible plant species. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on natural product-based herbicides and other bioactive compounds.

Introduction

Alternaria alternata is a ubiquitous fungus known to produce a diverse array of secondary metabolites, including several mycotoxins.[1][2] One such metabolite, this compound, has garnered significant interest due to its host-specific phytotoxicity against spotted knapweed (Centaurea maculosa), a noxious invasive weed.[3][4] this compound's high degree of selectivity makes it an attractive candidate for development as a bioherbicide, offering a potentially more environmentally benign alternative to broad-spectrum chemical herbicides.[5] This guide provides a detailed technical overview of this compound, from its production by A. alternata to its mode of action in target plant species.

Chemical and Physical Properties of this compound

This compound is a cyclic dipeptide, specifically cyclo(-L-Pro-L-Tyr-).[6][7] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name (3S-cis)-hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione[8]
Molecular Formula C₁₄H₁₆N₂O₃[8]
Molecular Weight 260.29 g/mol [8]
CAS Number 4549-02-4[8]
Appearance White solid[8]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[8]

Biosynthesis of this compound in Alternaria alternata

While the complete biosynthetic pathway of this compound in Alternaria alternata has not been fully elucidated, it is hypothesized to be synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) mechanism.[1][5] NRPSs are large, multi-domain enzymes that synthesize peptides from amino acid precursors without the use of a ribosome template.[9] The biosynthesis of diketopiperazines like this compound typically involves a two-module NRPS.

A proposed biosynthetic pathway for this compound is as follows:

  • Amino Acid Activation: L-Proline and L-Tyrosine are activated by the adenylation (A) domains of their respective NRPS modules.

  • Thiolation: The activated amino acids are transferred to the thiolation (T) domains (also known as peptidyl carrier protein, or PCP, domains) of the NRPS.

  • Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids.

  • Cyclization and Release: The thioesterase (TE) domain catalyzes the cyclization of the dipeptide, releasing it from the NRPS as this compound.

This compound Biosynthesis Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pro_A Pro-A Pro_T Pro-T Pro_A->Pro_T C_domain C Pro_T->C_domain Tyr_A Tyr-A Tyr_T Tyr-T Tyr_A->Tyr_T Tyr_T->C_domain TE_domain TE C_domain->TE_domain This compound This compound TE_domain->this compound Cyclization & Release L_Pro L-Proline L_Pro->Pro_A Activation L_Tyr L-Tyrosine L_Tyr->Tyr_A Activation

A proposed biosynthetic pathway for this compound via a Non-Ribosomal Peptide Synthetase (NRPS).

Biological Activity of this compound

This compound exhibits a range of biological activities, with its phytotoxicity being the most well-characterized.

Phytotoxicity

This compound is a host-specific phytotoxin, primarily affecting spotted knapweed (Centaurea maculosa).[4][6] It is active in nicked-leaf bioassays at concentrations as low as 10⁻⁵ M.[6][10] At a concentration of 10 µM, it shows high toxicity to spotted knapweed, while other tested plant species are unaffected even at 1 mM.[5]

Other Biological Activities

In addition to its phytotoxic effects, this compound has demonstrated other bioactivities in various studies, although these are generally observed at higher concentrations.

ActivityOrganism/Cell LineIC₅₀ / LD₅₀ / MICReference
Antioxidant DPPH free radical scavengingIC₅₀: 2.16 ± 0.05 µg/mL[11][12]
Cytotoxicity Human liver cancer cell linesIC₅₀: 48.90 µg/mL[11]
Toxicity Brine shrimp lethality assayLD₅₀: >128 µg/mL[11][12]
Antimicrobial Methicillin-resistant Staphylococcus aureus, Escherichia coli, Candida albicansMIC: 26–37 µg/mL (for a glycoside of this compound)[11]

Mechanism of Action and Signaling Pathways

The phytotoxic effects of this compound in spotted knapweed are initiated by its interaction with specific cellular components, leading to a cascade of events that result in cell death.

Molecular Target

The primary target of this compound in spotted knapweed is believed to be the chloroplasts, where it causes progressive decay.[5] At least one of the this compound-binding proteins has been identified as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBPcase), a key enzyme in carbon fixation.[3] Inhibition of RuBPcase would disrupt photosynthesis and lead to the generation of reactive oxygen species (ROS), ultimately causing cellular damage.[5][13]

This compound Mechanism of Action This compound This compound RuBPcase RuBPcase (Ribulose-1,5-bisphosphate carboxylase/oxygenase) This compound->RuBPcase Inhibition Photosynthesis Photosynthesis RuBPcase->Photosynthesis Disruption ROS Reactive Oxygen Species (ROS) Production Photosynthesis->ROS Leads to Chloroplast_Decay Chloroplast Decay ROS->Chloroplast_Decay Causes Cell_Death Cell Death Chloroplast_Decay->Cell_Death Results in

Proposed signaling pathway of this compound-induced phytotoxicity in Centaurea maculosa.

Experimental Protocols

The following section provides detailed protocols for the production, isolation, and bioactivity assessment of this compound from Alternaria alternata.

Fungal Culture and this compound Production

This protocol is adapted from methodologies used for the cultivation of Alternaria species for secondary metabolite production.[14][15]

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox broth

  • Sterile distilled water

  • Incubator

  • Shaker incubator

Procedure:

  • Fungal Isolate: Obtain a pure culture of Alternaria alternata known to produce this compound.

  • Inoculum Preparation: Grow the fungus on PDA plates at 25°C for 7-10 days until well-sporulated.

  • Liquid Culture: Inoculate 1 L of Czapek-Dox broth with several agar plugs (approximately 1 cm²) from the PDA culture.

  • Incubation: Incubate the liquid culture at 25°C for 14-21 days with shaking at 150 rpm.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth.

Extraction and Purification of this compound

This protocol is a general guide for the extraction and purification of diketopiperazines from fungal cultures.[11][12]

This compound Extraction and Purification Workflow Start A. alternata Culture Broth Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Workflow for the extraction and purification of this compound from A. alternata culture.

Materials:

  • Culture filtrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the this compound-containing fractions.

  • Preparative HPLC: Further purify the active fractions using a preparative HPLC system with a C18 column and a water/acetonitrile gradient. Monitor the elution at 220 nm and 280 nm.

  • Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a white powder.

Nicked-Leaf Bioassay for Phytotoxicity

This protocol is based on the method described for testing the phytotoxicity of this compound on spotted knapweed.[6][10]

Materials:

  • Healthy, young leaves of Centaurea maculosa

  • This compound stock solution (in a suitable solvent like ethanol)

  • Sterile distilled water

  • Micropipette

  • Moist filter paper

  • Petri dishes

Procedure:

  • Leaf Preparation: Detach young, healthy leaves from Centaurea maculosa plants.

  • Nicking: Make a small nick on the adaxial surface of each leaf with a sterile scalpel.

  • Application of Toxin: Apply a 10 µL aliquot of the this compound test solution (at various concentrations, e.g., 10⁻³ M to 10⁻⁶ M) to the nicked site. Use a solution of the solvent as a negative control.

  • Incubation: Place the treated leaves on moist filter paper in a Petri dish and incubate at 25°C with a 12-hour light/12-hour dark cycle.

  • Observation: Observe the leaves daily for up to 72 hours for the development of necrotic lesions around the application site.

Conclusion

This compound produced by Alternaria alternata represents a promising lead compound for the development of a host-specific bioherbicide against spotted knapweed. Its unique mode of action, targeting a key photosynthetic enzyme, offers a distinct advantage over many conventional herbicides. The detailed protocols and data presented in this technical guide provide a solid foundation for further research into the biosynthesis, optimization of production, and formulation of this compound for agricultural applications. Further studies are warranted to fully elucidate the biosynthetic pathway in A. alternata and to explore the potential for genetic engineering to enhance this compound yields. Additionally, a deeper understanding of the signaling cascade triggered by this compound in Centaurea maculosa could reveal new targets for future herbicide development.

References

A Technical Guide to the Isolation of Maculosin from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. These bioactive compounds have been a cornerstone of drug discovery, yielding numerous antibiotics, anticancer agents, and other therapeutics.[1][2][3][4] This technical guide focuses on Maculosin, a diketopiperazine derivative isolated from Streptomyces sp., which has demonstrated significant potential as a non-toxic antioxidant and antimicrobial agent.[1][2][5]

This compound, with the molecular formula C14H16N2O3, is a cyclic dipeptide composed of L-proline and L-tyrosine.[1][5][6] Initially identified as a host-specific phytotoxin from the fungus Alternaria alternata, it has since been isolated from various bacterial genera, including Streptomyces and Pseudomonas.[3][7] This guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound from Streptomyces sp., with a focus on the methodologies employed in its discovery and purification.

Quantitative Data Summary

The biological activity and toxicity of this compound have been quantified in several studies. The following tables summarize the key data for easy comparison.

Table 1: Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)Source
This compoundDPPH free radical scavenging2.16 ± 0.05[1][2][5]
Butylated Hydroxyanisole (BHA)DPPH free radical scavenging4.8 ± 0.05[1][2][5]

Table 2: Toxicity Profile of this compound

CompoundAssayLD50 (µg/mL)Source
This compoundBrine Shrimp Lethality Assay (BSLA)<128[1][2][5]
Berberine ChlorideBrine Shrimp Lethality Assay (BSLA)8.63 ± 0.15[1][2][5]

Table 3: Antimicrobial Activity of this compound and its Glycoside

CompoundTest OrganismMIC (µg/mL)Source
This compoundMethicillin-resistant Staphylococcus aureus26.0 - 37.0[8]
This compoundEscherichia coli26.0 - 37.0[8]
This compoundCandida albicans26.0 - 37.0[8]
This compound-O-α-L-rhamnopyranosideMethicillin-resistant Staphylococcus aureus26.0 - 37.0[8]
This compound-O-α-L-rhamnopyranosideEscherichia coli26.0 - 37.0[8]
This compound-O-α-L-rhamnopyranosideCandida albicans26.0 - 37.0[8]

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces sp., and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces sp. KTM18

This protocol is based on the large-scale fermentation of Streptomyces sp. KTM18 for the production of this compound.[1]

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Streptomyces sp. KTM18 from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of ISP2 broth medium (pH 7.2).

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Large-Scale Fermentation:

    • Aseptically transfer the seed culture into a 10 L fermenter containing ISP2 broth medium.

    • Maintain the fermentation parameters at 28°C and 150 rpm for eight days.[1]

Extraction and Purification of this compound

The following bioassay-guided fractionation protocol was employed to isolate pure this compound.[1]

  • Extraction:

    • After fermentation, separate the mycelial pellets from the culture broth by centrifugation at 5000 x g and 4°C for 10 minutes.[1]

    • Extract the supernatant three times with an equal volume of butanol.[1]

    • Evaporate the organic phase at 40°C under vacuum using a rotary evaporator.[1]

    • Extract the filtered mycelia with methanol.[1]

  • Purification:

    • Subject the crude extract to column chromatography on Sephadex LH-20.

    • Further purify the active fractions using silica gel preparative thin-layer chromatography (PTLC).[1]

    • The final purification step involves high-performance liquid chromatography (HPLC) to obtain pure this compound.[1]

Characterization of this compound

The structure of the isolated compound was elucidated using spectroscopic techniques.

  • Mass Spectrometry:

    • High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the molecular formula of this compound as C14H16N2O3, based on the [M+H]⁺ peak at 261.1259.[1][2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR experiments were conducted to elucidate the chemical structure of this compound, confirming it as cyclo(L-Pro-L-Tyr).[1]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow Fermentation Large-Scale Fermentation of Streptomyces sp. KTM18 Centrifugation Centrifugation (5000 x g, 4°C, 10 min) Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Pellets Centrifugation->Mycelia Butanol_Extraction Butanol Extraction (3x) Supernatant->Butanol_Extraction Methanol_Extraction Methanol Extraction Mycelia->Methanol_Extraction Evaporation Rotary Evaporation Butanol_Extraction->Evaporation Methanol_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Sephadex Sephadex LH-20 Chromatography Crude_Extract->Sephadex PTLC Preparative TLC Sephadex->PTLC HPLC HPLC Purification PTLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Structural Characterization (HR-ESIMS, NMR) Pure_this compound->Characterization

References

An In-Depth Technical Guide to the Spectroscopic Data of Maculosin for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maculosin, a cyclic dipeptide with significant antioxidant and potential anticancer properties. The focus of this document is on the Nuclear Magnetic Resonance (NMR) analysis of this compound, presenting detailed data, experimental protocols, and a visualization of a key biological pathway potentially modulated by this compound.

Introduction

This compound, chemically identified as Cyclo(L-Pro-L-Tyr), is a natural product isolated from various microbial sources, including Streptomyces sp.[1]. It has garnered attention in the scientific community for its potent antioxidant activity and its selective cytotoxicity against human liver cancer cell lines[1][2]. The structural elucidation of this compound has been primarily achieved through NMR spectroscopy, making a detailed understanding of its spectroscopic signature crucial for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature. Table 1 presents the data obtained in deuterated dimethyl sulfoxide (DMSO-d₆)[1], while Table 2 provides data in deuterated methanol (methanol-d₄)[3]. This allows for a comparative analysis based on the solvent used.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆ (400 MHz for ¹H and 100 MHz for ¹³C) [1]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Proline Residue
1169.1
259.13.95, t (7.8)
328.81.85-1.95, m
421.92.15-2.25, m
544.83.40-3.50, m
Tyrosine Residue
6165.7
756.54.25, dd (8.0, 4.0)
836.52.95, dd (14.0, 4.0); 3.10, dd (14.0, 8.0)
9126.5
10, 14130.87.00, d (8.4)
11, 13115.06.65, d (8.4)
12156.5

Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound in Methanol-d₄ (400 MHz for ¹H and 100 MHz for ¹³C) [3]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Proline Residue
1170.8
260.14.04, ddd (10.8, 6.4, 1.6)
329.41.76-1.83, m
422.72.05-2.11, m
545.93.48-3.58, m
Tyrosine Residue
6167.0
757.94.36, m
837.73.05, ABqd (12.0, 4.8)
9127.6
10, 14132.17.03, d (8.4)
11, 13116.26.69, d (8.4)
12157.7

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and NMR Spectroscopy

Isolation of this compound: this compound was isolated from the ethyl acetate extract of the culture broth of Streptomyces sp. KTM18 through bioassay-guided chromatographic techniques[1].

NMR Sample Preparation: For NMR analysis, a purified sample of this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (typically 0.5-0.7 mL of DMSO-d₆ or methanol-d₄) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR[1][3].

Data Acquisition Parameters (General): While specific acquisition parameters can vary, a general protocol for 1D and 2D NMR experiments for a compound like this compound would include:

  • ¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for adequate signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm.

  • 2D Experiments (COSY, HSQC, HMBC): Standard pulse sequences and parameters are utilized to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assigning the chemical shifts to the correct atoms in the molecule[1].

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG2) cells[2]. Cyclic dipeptides are known to induce apoptosis in cancer cells[4][5][6]. While the specific signaling pathway for this compound-induced apoptosis in liver cancer cells has not been fully elucidated, a plausible mechanism involves the intrinsic apoptosis pathway, a common route for chemotherapy-induced cell death in cancer.

The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated by this compound in liver cancer cells.

Maculosin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) This compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax_Bak Bax_Bak->Mitochondrion Pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

This pathway illustrates how this compound may promote apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Conclusion

The comprehensive spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound. The detailed NMR data is essential for the identification and characterization of this promising natural product. Furthermore, the proposed signaling pathway offers a starting point for investigating the molecular mechanisms underlying its anticancer activity, paving the way for future drug development efforts.

References

Maculosin's Phytotoxic Mechanism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculosin, a cyclic dipeptide phytotoxin produced by the fungus Alternaria alternata, exhibits host-specific toxicity towards spotted knapweed (Centaurea maculosa). This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. While research has identified a key cellular target, the precise signaling cascade leading to phytotoxicity remains an area of active investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and presents a putative signaling pathway based on current evidence.

Introduction

This compound, chemically identified as cyclo(-L-Pro-L-Tyr-), is a secondary metabolite produced by Alternaria alternata, the causal agent of black leaf blight on spotted knapweed.[1] Its remarkable host specificity makes it a subject of interest for the development of targeted bioherbicides. Understanding its mechanism of action is crucial for optimizing its efficacy and for the potential discovery of novel herbicidal targets. This whitepaper synthesizes the existing literature to provide a comprehensive overview of this compound's phytotoxic properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₃--INVALID-LINK--
Molecular Weight260.29 g/mol --INVALID-LINK--
AppearancePale yellow solidPaudel et al., 2021
CAS Number4549-02-4--INVALID-LINK--

Quantitative Phytotoxicity Data

The primary quantitative data for this compound's phytotoxic activity comes from nicked-leaf bioassays on its host, spotted knapweed.

AssayHost PlantEffective ConcentrationObserved EffectReference
Nicked-Leaf BioassayCentaurea maculosa10⁻⁵ MNecrotic lesions[Stierle et al., 1988][1]

It is noteworthy that in tests against 19 other plant species, this compound showed no phytotoxic effects, highlighting its host-specific nature.[1]

Proposed Mechanism of Action

The precise molecular cascade of this compound's phytotoxicity is not fully elucidated. However, research has identified a key binding protein, suggesting a receptor-mediated mechanism.

Cellular Target: Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)

Studies have demonstrated that this compound binds to specific proteins within the cytosolic fraction of Centaurea maculosa leaves.[2] Through affinity chromatography, one of these this compound-binding proteins has been identified as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) , a critical enzyme in carbon fixation during photosynthesis.[2]

Putative Signaling Pathway

Based on the identification of RuBisCO as a target and the typical action of necrotrophic phytotoxins, a hypothetical signaling pathway for this compound is proposed below. This pathway posits that the binding of this compound to RuBisCO initiates a cascade that leads to cellular damage and necrosis.

Maculosin_Pathway cluster_extra Extracellular cluster_intra Plant Cell Cytosol (Centaurea maculosa) This compound This compound RuBisCO RuBisCO This compound->RuBisCO Binding Inhibited_RuBisCO Inhibited RuBisCO Complex RuBisCO->Inhibited_RuBisCO Photosynthesis_Inhibition Inhibition of Photosynthesis Inhibited_RuBisCO->Photosynthesis_Inhibition Leads to ROS_Production Reactive Oxygen Species (ROS) Production Photosynthesis_Inhibition->ROS_Production Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS_Production->Cellular_Damage Causes Necrosis Necrotic Lesion Cellular_Damage->Necrosis Results in Nicked_Leaf_Bioassay cluster_workflow Workflow start Select healthy Centaurea maculosa leaves nick Create small nicks on the leaf surface start->nick apply Apply this compound solution (e.g., 10⁻⁵ M) to the nicks nick->apply incubate Incubate leaves in a humid environment apply->incubate observe Observe for the development of necrotic lesions incubate->observe end Quantify necrosis observe->end Protein_Purification_Workflow cluster_workflow Purification Workflow start Homogenize Centaurea maculosa leaf tissue in buffer centrifuge1 Centrifuge to pellet cell debris start->centrifuge1 supernatant1 Collect supernatant (crude protein extract) centrifuge1->supernatant1 ammonium_sulfate Ammonium sulfate precipitation supernatant1->ammonium_sulfate centrifuge2 Centrifuge to pellet precipitated proteins ammonium_sulfate->centrifuge2 resuspend Resuspend pellet and dialyze centrifuge2->resuspend affinity_column Apply to this compound-Affinity Column resuspend->affinity_column wash Wash column to remove non-specifically bound proteins affinity_column->wash elute Elute bound proteins wash->elute analyze Analyze eluate by SDS-PAGE and Mass Spectrometry elute->analyze

References

The Quorum Sensing Inhibitory Activity of Cyclo(Tyr-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the expression of virulence factors. The inhibition of QS pathways presents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. This technical guide provides an in-depth overview of the quorum sensing inhibitory activity of the cyclic dipeptide Cyclo(Tyr-Pro), with a focus on its effects against the opportunistic pathogen Pseudomonas aeruginosa.

Cyclo(Tyr-Pro), a diketopiperazine formed from the amino acids tyrosine and proline, has been identified as a secondary metabolite of various fungi and bacteria.[1] Research has demonstrated its ability to interfere with the intricate QS systems of P. aeruginosa, a pathogen notorious for its role in chronic and hospital-acquired infections. This document details the quantitative effects of Cyclo(Tyr-Pro) on key virulence phenotypes, outlines the experimental protocols to assess its activity, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of Cyclo(Tyr-Pro) as a quorum sensing inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings from studies investigating its impact on P. aeruginosa PAO1, a commonly used laboratory strain.

Table 1: Inhibition of Virulence Factor Production by Cyclo(L-Tyr-L-Pro)

Virulence FactorConcentration% InhibitionReference
Pyocyanin0.5 mg/mL41%[2]
Protease0.5 mg/mL20%[2]
Elastase0.5 mg/mL32%[2]
Pyocyanin1.8 mM41%[3]
Protease1.8 mM20%[3]
Elastase1.8 mM32%[3]

Table 2: Inhibition of Biofilm Formation by Cyclo(L-Tyr-L-Pro)

Concentration% InhibitionReference
0.5 mg/mL48%[4]
1.8 mM52%[3]

Table 3: Downregulation of Quorum Sensing Gene Expression by Cyclo(L-Tyr-L-Pro) at 0.5 mg/mL

Gene% Reduction in ExpressionReference
lasI43%[2]
lasR46%[2]
rhlI54%[2]
rhlR64%[2]

Mechanism of Action

Studies suggest that Cyclo(Tyr-Pro) exerts its quorum sensing inhibitory effects by targeting the LasR protein, a key transcriptional regulator in the P. aeruginosa QS hierarchy. Molecular docking and isothermal titration calorimetry (ITC) have indicated that Cyclo(Tyr-Pro) can interact with the LasR receptor.[3] This interaction is believed to be competitive with the natural autoinducer, 3-oxo-C12-HSL, thereby preventing the activation of downstream QS-controlled genes.[3] By suppressing both the las and rhl systems, Cyclo(Tyr-Pro) effectively attenuates the production of multiple virulence factors and biofilm formation.[3]

cluster_las Las System cluster_rhl Rhl System lasI lasI LasI LasI Synthase lasI->LasI expresses C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes lasR lasR LasR LasR Receptor lasR->LasR expresses Complex_las LasR-3-oxo-C12-HSL Complex C12HSL->LasR binds Complex_las->lasI activates rhlI rhlI Complex_las->rhlI activates rhlR rhlR Complex_las->rhlR activates Virulence Virulence Factors (Pyocyanin, Elastase, Protease) Complex_las->Virulence activates Biofilm Biofilm Formation Complex_las->Biofilm activates RhlI RhlI Synthase rhlI->RhlI expresses C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR RhlR Receptor rhlR->RhlR expresses Complex_rhl RhlR-C4-HSL Complex C4HSL->RhlR binds Complex_rhl->rhlI activates Complex_rhl->Virulence activates Complex_rhl->Biofilm activates CycloTyrPro Cyclo(Tyr-Pro) CycloTyrPro->LasR inhibits binding

Caption: P. aeruginosa Quorum Sensing and Cyclo(Tyr-Pro) Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to assess the quorum sensing inhibitory properties of Cyclo(Tyr-Pro).

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of Cyclo(Tyr-Pro) on the formation of P. aeruginosa biofilms.

Materials:

  • P. aeruginosa PAO1

  • Luria-Bertani (LB) broth or M63 minimal medium

  • Cyclo(Tyr-Pro)

  • 96-well polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 into fresh LB or M63 medium.[5][6]

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

  • Compound Addition: Add varying concentrations of Cyclo(Tyr-Pro) to the test wells. Include a vehicle control (e.g., DMSO or methanol) and a no-compound control.[6]

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[6]

  • Washing: After incubation, carefully discard the planktonic cells from the wells. Gently wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[7]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

  • Rinsing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-570 nm using a microplate reader.[1][5]

  • Calculation: The percentage of biofilm inhibition is calculated as: ((OD_control - OD_test) / OD_control) * 100.

start Start culture Prepare P. aeruginosa overnight culture start->culture dilute Dilute culture 1:100 in fresh medium culture->dilute plate Add 100 µL of diluted culture to 96-well plate dilute->plate add_compound Add Cyclo(Tyr-Pro) at various concentrations plate->add_compound incubate Incubate at 37°C for 24-48 hours add_compound->incubate wash1 Discard planktonic cells and wash with PBS (3x) incubate->wash1 stain Add 0.1% Crystal Violet and incubate for 15 min wash1->stain wash2 Remove Crystal Violet and wash with water stain->wash2 solubilize Air dry and add 30% acetic acid wash2->solubilize read Measure absorbance at 550-570 nm solubilize->read end End read->end

Caption: Biofilm Inhibition Assay Workflow.

Protocol 2: Pyocyanin Quantification Assay

Objective: To measure the effect of Cyclo(Tyr-Pro) on the production of pyocyanin by P. aeruginosa.

Materials:

  • Supernatants from P. aeruginosa cultures grown with and without Cyclo(Tyr-Pro)

  • Chloroform

  • 0.2 M Hydrochloric acid (HCl)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture Supernatant: Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without Cyclo(Tyr-Pro) for 24-48 hours. Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

  • Extraction: To 3 mL of the culture supernatant, add 3 mL of chloroform and vortex vigorously. The pyocyanin will be extracted into the lower chloroform layer, which will appear blue.

  • Separation: Centrifuge the mixture to separate the layers. Carefully transfer the blue chloroform layer to a new tube.

  • Acidification: Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink to red.[9]

  • Quantification: Centrifuge to separate the layers and transfer the upper pink/red aqueous layer to a new tube or a cuvette. Measure the absorbance of this layer at 520 nm.[9]

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[9] The percentage of inhibition is determined by comparing the pyocyanin concentration in the treated samples to the control.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the activity of LasB elastase, a key virulence factor regulated by the las system, in the presence of Cyclo(Tyr-Pro).

Materials:

  • Supernatants from P. aeruginosa cultures

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Sodium phosphate buffer (0.7 M, pH 6.0) or EDTA (0.12 M)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Collect cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(Tyr-Pro) as described in the pyocyanin assay.

  • Reaction Setup: Prepare a reaction mixture by adding 100 µL of the culture supernatant to 900 µL of Tris-HCl buffer containing 20 mg of ECR.[7]

  • Incubation: Incubate the mixture at 37°C for 3-4 hours with agitation.[7]

  • Reaction Termination: Stop the reaction by adding 1 mL of 0.7 M sodium phosphate buffer (pH 6.0) or 100 µL of 0.12 M EDTA.[7][8]

  • Pelleting: Centrifuge the mixture to pellet the insoluble ECR.

  • Quantification: Transfer the supernatant to a cuvette and measure the absorbance at 495 nm.[7]

  • Calculation: The percentage of elastase activity inhibition is calculated relative to the control.

Protocol 4: Total Protease Activity Assay (Azocasein Method)

Objective: To measure the total proteolytic activity in P. aeruginosa culture supernatants treated with Cyclo(Tyr-Pro).

Materials:

  • Supernatants from P. aeruginosa cultures

  • Azocasein

  • Tris-HCl buffer (50 mM, pH 7.5) with 0.5 mM CaCl2

  • Trichloroacetic acid (TCA) (10%)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Supernatant Collection: Obtain cell-free supernatants from P. aeruginosa cultures grown with and without the test compound.

  • Reaction Mixture: Mix 150 µL of the supernatant with 850 µL of a reaction buffer (50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5) containing 0.3% azocasein.[8]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[8]

  • Precipitation: Stop the reaction by adding an equal volume of 10% TCA to precipitate the undigested azocasein.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Measurement: Carefully transfer the supernatant, which contains the digested, colored fragments, to a new tube or microplate well. Measure the absorbance at 440 nm.[10]

  • Calculation: The percentage of protease inhibition is determined by comparing the absorbance of the treated samples to the untreated control.

Protocol 5: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the effect of Cyclo(Tyr-Pro) on the expression levels of key quorum sensing regulatory genes (lasI, lasR, rhlI, rhlR).

Materials:

  • P. aeruginosa PAO1 grown with and without Cyclo(Tyr-Pro)

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rplU or 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Grow P. aeruginosa to the desired growth phase in the presence and absence of Cyclo(Tyr-Pro). Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

  • Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[11]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the treated samples compared to the control using the ΔΔCt method, normalized to the expression of the housekeeping gene.[11]

start Start culture Grow P. aeruginosa with/without Cyclo(Tyr-Pro) start->culture extract_rna Extract Total RNA culture->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis qpcr_setup Set up qPCR reaction (primers, master mix, cDNA) cdna_synthesis->qpcr_setup run_qpcr Run Real-Time PCR qpcr_setup->run_qpcr analyze Analyze data (ΔΔCt method) run_qpcr->analyze end End analyze->end

Caption: RT-qPCR Workflow for Gene Expression Analysis.

Conclusion

Cyclo(Tyr-Pro) demonstrates significant potential as a quorum sensing inhibitor against P. aeruginosa. Its ability to attenuate the production of key virulence factors and disrupt biofilm formation by targeting the core of the QS regulatory network makes it a compelling candidate for the development of novel anti-virulence therapies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the anti-QS properties of Cyclo(Tyr-Pro) and similar compounds. Future research should focus on in vivo efficacy, pharmacokinetic properties, and the potential for synergistic interactions with conventional antibiotics to fully realize the therapeutic promise of this natural product.

References

The Biological Activities of Maculosin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products, has garnered significant interest in the scientific community due to its diverse and potent biological activities. Isolated from various microbial sources, including Streptomyces species, this compound has demonstrated promising antioxidant, antimicrobial, cytotoxic, and anti-melanogenic properties.[1][2] This technical guide provides an in-depth review of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of this compound has been quantified across several studies, and the key data are summarized below for comparative analysis.

Table 1: Antioxidant and Cytotoxic Activities of this compound
ActivityAssayTest Organism/Cell LineMetricValueReference CompoundReference Compound Value
AntioxidantDPPH Radical Scavenging-IC502.16 ± 0.05 µg/mLButylated hydroxyanisole (BHA)4.8 ± 0.05 µg/mL
Cytotoxicity-Human liver cancer cell linesIC5048.90 µg/mL--
ToxicityBrine Shrimp Lethality AssayArtemia salinaLD50> 128 µg/mLBerberine chloride8.63 ± 0.55 µg/mL

IC50: Half-maximal inhibitory concentration. LD50: Median lethal dose.

Table 2: Antimicrobial Activity of this compound and its Glycoside Derivative
OrganismStrainActivity MetricThis compound Concentration/ValueThis compound Glycoside Concentration/Value
Staphylococcus aureusMethicillin-resistantMIC-26–37 µg/mL
Escherichia coli-MIC-26–37 µg/mL
Candida albicans-MIC-26–37 µg/mL
Ruegeria sp.-AntibacterialReported-
Bacillus cereus-AntibacterialReported-
Pseudoalteromonas piscida-AntibacterialReported-

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-Melanogenic Activity of this compound
ActivityCell LineConcentration% Inhibition
Melanin ProductionB16F10 melanoma cells100 µM14.84%
Tyrosinase ActivityB16F10 melanoma cells100 µM19.35%

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of a compound.

  • A stock solution of DPPH (0.1 mM) is prepared in methanol.

  • Various concentrations of this compound are prepared.

  • 1 mL of the DPPH solution is mixed with 3 mL of each this compound concentration.

  • The mixtures are incubated at room temperature for 30 minutes in the dark.

  • The absorbance of the solutions is measured at 517 nm using a UV-Visible spectrophotometer.

  • Butylated hydroxyanisole (BHA) is used as a positive control, and a reaction mixture without the test compound serves as a negative control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]

Brine Shrimp Lethality Assay

This assay is a simple and rapid method to assess the general toxicity of a compound.

  • Artemia salina (brine shrimp) eggs are hatched in artificial seawater under light and aeration.

  • Ten to fifteen nauplii (larvae) are transferred to vials containing various concentrations of this compound dissolved in artificial seawater.

  • The vials are kept under illumination for 24 hours.

  • The number of surviving nauplii is counted, and the percentage of mortality is calculated.

  • The LD50 value, the concentration of the compound that is lethal to 50% of the brine shrimp, is determined using statistical analysis.[1]

Melanin Content and Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay evaluates the effect of a compound on melanin production and the activity of tyrosinase, a key enzyme in melanogenesis.

  • B16F10 melanoma cells are cultured in appropriate media.

  • Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • For melanin content measurement, the cells are harvested, washed, and lysed. The melanin pellet is dissolved in a sodium hydroxide solution, and the absorbance is measured at 405 nm. The melanin content is normalized to the total protein content.[3]

  • For tyrosinase activity measurement, the cell lysate is incubated with L-DOPA, a substrate for tyrosinase. The rate of dopachrome formation is monitored by measuring the absorbance at 475 nm. The tyrosinase activity is expressed as a percentage of the untreated control.[3][4]

Signaling Pathways and Mechanisms of Action

Anti-Melanogenic Activity: Direct Inhibition of Tyrosinase

This compound has been shown to inhibit melanogenesis by directly targeting the enzyme tyrosinase.[3] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively reduces the production of melanin. Molecular docking studies have revealed that this compound binds to the active site of tyrosinase, interacting with key amino acid residues.[3][5]

Melanogenesis_Inhibition cluster_0 Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits

Caption: this compound directly inhibits the enzyme tyrosinase, a key regulator of melanin biosynthesis.
Antimicrobial Activity: Proposed Mechanisms

While the precise signaling pathways for this compound's antimicrobial activity have not been fully elucidated, the general mechanisms of action for antimicrobial peptides and diketopiperazines often involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. These compounds can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Antimicrobial_Mechanism cluster_0 Potential Mechanisms This compound This compound MembraneDisruption Cell Membrane Disruption This compound->MembraneDisruption Induces MicrobialCell Microbial Cell Permeability Increased Permeability MembraneDisruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed antimicrobial mechanism of this compound involving cell membrane disruption.
Cytotoxic Activity: Potential Induction of Apoptosis

The cytotoxic effects of this compound against cancer cell lines suggest the induction of programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound is yet to be determined, apoptosis is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_0 Intrinsic Pathway (Mitochondrial) cluster_1 Extrinsic Pathway (Death Receptor) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Potential Trigger DeathReceptor Death Receptors (e.g., Fas, TNFR1) This compound->DeathReceptor Potential Trigger CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways that may be induced by this compound in cancer cells.

Conclusion

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for therapeutic applications. Its potent antioxidant and anti-melanogenic properties make it a strong candidate for development in dermatology and cosmetology. Furthermore, its antimicrobial and cytotoxic activities suggest potential applications in infectious disease and oncology. While the direct mechanism of tyrosinase inhibition is well-supported, further research is required to elucidate the specific signaling pathways involved in its antimicrobial and anticancer effects. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Maculosin: A Technical Guide to its Solubility and Stability Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide with the structure cyclo(L-Pro-L-Tyr), is a naturally occurring compound isolated from various microorganisms, including Streptomyces and Alternaria species.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, and phytotoxic properties. As this compound progresses through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of potential therapeutic agents.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive molecule. The information is presented in a structured format, including data tables for easy reference, detailed experimental protocols that can be adapted for in-house studies, and visualizations to clarify experimental workflows and influencing factors.

This compound Solubility

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation feasibility. This compound's solubility has been qualitatively described in several solvents, and quantitative data is available for select solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that comprehensive quantitative solubility data in a wide range of pharmaceutically relevant solvents is not yet publicly available.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mLSonication is recommended to aid dissolution.[1]
WaterLimitedQuantitative data is not available.
EthanolSolubleQuantitative data is not available.[2][3]
MethanolSolubleQuantitative data is not available.[2][3]
Dimethylformamide (DMF)SolubleQuantitative data is not available.[2][3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound, adapted from standard pharmaceutical guidelines. This method can be used to generate quantitative solubility data in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, methanol)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector (or other validated quantitative analytical method)

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be sufficient to ensure that saturation is reached and maintained throughout the experiment.

    • Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved particles, either centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

  • Quantitative Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the sample.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate with shaking at constant temperature A->B C Collect supernatant B->C D Remove solids (Centrifuge/Filter) C->D E Dilute sample D->E F Quantitative analysis (e.g., HPLC) E->F G Calculate solubility F->G

Workflow for Solubility Determination

This compound Stability

The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Diketopiperazines, the chemical class to which this compound belongs, can be susceptible to degradation, particularly hydrolysis of the amide bonds. However, specific stability data for this compound under various stress conditions are not yet extensively documented in scientific literature.

General Stability Profile of Diketopiperazines

Based on the general behavior of diketopiperazines, the stability of this compound is likely influenced by the following factors:

  • pH: The amide bonds in the diketopiperazine ring can undergo hydrolysis under both acidic and basic conditions. The rate of hydrolysis is typically pH-dependent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.

  • Oxidative Stress: The presence of oxidizing agents may lead to degradation of the molecule.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutral Hydrolysis: Mix the this compound stock solution with an equal volume of high-purity water. Incubate at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of H₂O₂ solution. Keep at room temperature, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

    • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. A PDA detector can be used to monitor for the appearance of new peaks, and an MS detector can be used to identify the mass of the degradation products.

    • A control sample (unstressed this compound solution) should be analyzed at each time point for comparison.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with those of the parent compound.

G Factors Influencing this compound Stability center This compound Stability pH pH (Acid/Base Hydrolysis) center->pH Temp Temperature center->Temp Light Light (Photodegradation) center->Light Oxidation Oxidative Stress center->Oxidation Solvent Solvent center->Solvent

Factors Influencing this compound Stability

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While qualitative solubility in several organic solvents is established, and a quantitative value in DMSO is known, further research is needed to determine its solubility in a broader range of pharmaceutically acceptable solvents, particularly aqueous media. Similarly, while the general stability concerns for diketopiperazines are understood, specific degradation kinetics and pathways for this compound under various stress conditions remain to be elucidated.

The experimental protocols provided herein offer a framework for researchers to systematically investigate these critical physicochemical properties. A comprehensive understanding of this compound's solubility and stability will be instrumental in its successful development as a potential therapeutic agent, enabling rational formulation design and ensuring product quality and performance. As research on this promising natural product continues, it is anticipated that more detailed data will become available to further guide its development.

References

Methodological & Application

Protocol for Maculosin Extraction from Fungal Cultures: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide with the structure cyclo(L-Pro-L-Tyr), is a secondary metabolite produced by various microorganisms, including fungi of the genera Alternaria and Phomopsis, as well as some bacteria like Streptomyces.[1][2][3][4] This diketopiperazine has garnered significant interest in the scientific community due to its diverse biological activities, which include phytotoxic, antimicrobial, and antioxidant properties.[1][2][4] These characteristics make this compound a promising candidate for the development of new therapeutic agents and agrochemicals.

This document provides detailed application notes and a generalized protocol for the extraction, purification, and characterization of this compound from fungal cultures. The methodologies described herein are based on established procedures for the isolation of secondary metabolites from fungal sources and can be adapted to specific fungal strains and laboratory settings.

Data Presentation: Quantitative Analysis of this compound Production

The yield of this compound can vary significantly depending on the producing organism, culture conditions, and extraction methodology. While comprehensive quantitative data for this compound extraction from various fungal sources is not extensively documented in publicly available literature, the following table provides a summary of reported yields and relevant analytical data to serve as a reference for researchers.

ParameterFungal/Bacterial SourceCulture Volume (L)Extraction SolventCrude Extract Yield (g)Pure this compound Yield (mg)Analytical Method for QuantificationReference
Yield Streptomyces sp. KTM1810Butanol and Methanol6.52.5HPLC, NMR[5][6][7]
Yield Alternaria alternataNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
Antioxidant Activity (IC50) This compound from Streptomyces sp. KTM18----DPPH Assay[5][6][7]
Value 2.16 ± 0.05 µg/mL[5][6][7]

Experimental Protocols

This section outlines a comprehensive workflow for the cultivation of this compound-producing fungi, followed by the extraction, purification, and characterization of the target compound.

Protocol 1: Fungal Cultivation for this compound Production

Objective: To cultivate a this compound-producing fungal strain in liquid culture to generate sufficient biomass and secondary metabolite production for extraction.

Materials:

  • This compound-producing fungal strain (e.g., Alternaria alternata, Phomopsis maculans)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile flasks (e.g., 250 mL or 1 L Erlenmeyer flasks)

  • Incubator shaker

  • Sterile water

  • Inoculating loop or sterile scalpel

Procedure:

  • Strain Activation: Inoculate the fungal strain onto PDA plates from a stock culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the mature fungal culture into a flask containing 50 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 25-28°C for 14-21 days with continuous agitation (150 rpm). The optimal incubation time for this compound production may need to be determined empirically for the specific fungal strain.

Protocol 2: Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fungal culture broth and mycelia.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate (or other suitable organic solvent like butanol)

  • Buchner funnel and filter paper (e.g., Whatman No. 1)

  • Separatory funnel (appropriate volume)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel.

  • Mycelial Extraction:

    • The collected mycelial mat can be freeze-dried and then ground to a fine powder.

    • Extract the powdered mycelium with ethyl acetate (e.g., 3 x 200 mL for every 10 g of dry weight) by maceration or sonication.

    • Filter the extracts and combine the filtrates.

  • Culture Broth Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction two more times with fresh ethyl acetate.

    • Pool all the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the pooled organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. The resulting residue is the crude extract containing this compound.

Protocol 3: Purification of this compound

Objective: To isolate pure this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

  • Sephadex LH-20 (optional, for size-exclusion chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) (optional, for final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the separation by TLC.

    • Combine fractions containing the compound of interest (visualized under UV light or by staining).

  • Size-Exclusion Chromatography (Optional):

    • For further purification, fractions enriched with this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative HPLC (Optional):

    • For obtaining highly pure this compound, a final purification step using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) is recommended.

Protocol 4: Characterization and Quantification of this compound

Objective: To confirm the identity and determine the purity and concentration of the isolated this compound.

Materials and Instruments:

  • Purified this compound

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical standards of this compound (if available)

Procedure:

  • Structural Elucidation:

    • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with published data for this compound.[5][7]

    • Mass Spectrometry: Determine the molecular weight of the compound using mass spectrometry (e.g., ESI-MS). The molecular formula of this compound is C₁₄H₁₆N₂O₃, with an expected molecular weight of approximately 260.29 g/mol .[5][7]

  • Purity Assessment and Quantification:

    • HPLC Analysis: Develop an HPLC method for the analysis of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water is often suitable.

    • Purity can be assessed by the peak area percentage of the this compound peak.

    • For quantification, a calibration curve should be prepared using a standard of known concentration. The concentration of this compound in the extracts can then be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain This compound-Producing Fungal Strain pda PDA Plate Culture (7-10 days, 25-28°C) strain->pda Inoculation seed Seed Culture (PDB) (3-5 days, 150 rpm) pda->seed Inoculation fermentation Large-Scale Fermentation (PDB) (14-21 days, 150 rpm) seed->fermentation Inoculation harvest Harvesting (Filtration) fermentation->harvest mycelia Mycelium harvest->mycelia broth Culture Broth harvest->broth mycelia_ext Mycelial Extraction (Ethyl Acetate) mycelia->mycelia_ext broth_ext Broth Extraction (Ethyl Acetate) broth->broth_ext combine Combine & Dry Extracts (Anhydrous Na2SO4) mycelia_ext->combine broth_ext->combine evaporation Concentration (Rotary Evaporator) combine->evaporation crude Crude this compound Extract evaporation->crude column Silica Gel Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure Pure this compound fractions->pure nmr NMR Spectroscopy (Structure Elucidation) pure->nmr ms Mass Spectrometry (Molecular Weight) pure->ms hplc HPLC (Purity & Quantification) pure->hplc

Caption: Experimental workflow for this compound extraction.

maculosin_biosynthesis cluster_precursors Amino Acid Precursors cluster_activation tRNA-dependent Activation cluster_synthesis Diketopiperazine Synthesis pro L-Proline pro_trna L-Prolyl-tRNA pro->pro_trna Aminoacyl-tRNA synthetase tyr L-Tyrosine tyr_trna L-Tyrosyl-tRNA tyr->tyr_trna Aminoacyl-tRNA synthetase cdps Cyclodipeptide Synthase (CDPS) or Non-Ribosomal Peptide Synthetase (NRPS) pro_trna->cdps Substrate 1 tyr_trna->cdps Substrate 2 This compound This compound (cyclo(L-Pro-L-Tyr)) cdps->this compound Cyclization

Caption: Biosynthesis of this compound via CDPS/NRPS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide (diketopiperazine) with the structure cyclo(L-Pro-L-Tyr), is a natural product of significant interest, notably isolated from Streptomyces species.[1][2][3][4] It has demonstrated potent antioxidant properties, making it a valuable candidate for further investigation in pharmaceutical and cosmetic applications.[1][2][3][4] The isolation and purification of this compound to a high degree of purity are essential for accurate bioactivity screening, structural elucidation, and subsequent drug development efforts. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, serves as a robust and efficient final step in the purification workflow to obtain highly pure this compound.[2]

This application note provides a detailed protocol for the preparative HPLC purification of this compound from a pre-purified natural product extract.

Data Presentation

The purification of diketopiperazines by preparative HPLC can yield high purity and recovery. The following table summarizes representative quantitative data for the purification of various diketopiperazines, providing an expectation of the results achievable with the described method.

DiketopiperazineColumn TypeMobile PhasePurity Achieved (%)Yield/Recovery (%)Reference
Cyclo(L-Phe-L-Pro)XBridge Phenyl-hexylWater/Methanol Gradient>95%Not ReportedN/A
Antimicrobial Peptide (26-residue)Zorbax 300SB-C8Water/Acetonitrile with 0.2% TFA>99%90.7%N/A
LeuprolideDiscovery Bio Wide Pore C18Water/Acetonitrile with TFA>95%53.5-66.4%[5]
Cyclo(diketopiperazines)Reversed-phase C18100% Methanol>96%Not Reported[6]

Experimental Protocols

This protocol outlines the final purification step of this compound from a partially purified extract obtained from Streptomyces sp. fermentation, following initial chromatographic steps such as Sephadex LH20 and preparative thin-layer chromatography (PTLC).[2]

Materials and Reagents
  • Pre-purified this compound extract

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • 0.22 µm syringe filters (PTFE or other compatible material)

Instrumentation and Columns
  • Preparative HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.

  • Column: A reversed-phase C18 column is recommended. A C8 or Phenyl-Hexyl column can also be considered as alternatives.

    • Example Preparative Column: C18, 5 µm particle size, 100 Å pore size, 21.2 x 150 mm.

    • Example Analytical Column (for purity analysis): C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm.

Sample Preparation
  • Dissolve the pre-purified, dried this compound extract in a minimal amount of DMSO.

  • Dilute the dissolved sample with Mobile Phase A (see below) to ensure compatibility with the initial HPLC conditions and to reduce the DMSO concentration.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Analytical HPLC (for method development and purity assessment):

  • Column: Analytical C18 (4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 5% B to 60% B over 20 minutes

    • 60% B to 95% B over 2 minutes

    • Hold at 95% B for 3 minutes

    • 95% B to 5% B over 1 minute

    • Re-equilibrate at 5% B for 4 minutes

Preparative HPLC:

  • Column: Preparative C18 (21.2 x 150 mm, 5 µm)

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 0.5 - 5 mL (depending on sample concentration and column loading capacity)

  • Gradient (to be optimized based on analytical run): A shallower gradient around the elution time of this compound is recommended for better resolution.

    • 10% B to 45% B over 30 minutes

    • 45% B to 95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • 95% B to 10% B over 2 minutes

    • Re-equilibrate at 10% B for 8 minutes

Purification and Post-Processing Workflow
  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared this compound sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram and collect fractions corresponding to the this compound peak based on the UV signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Purification dissolve Dissolve Pre-purified This compound in DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample onto Preparative HPLC filter->inject fractionate Fraction Collection (UV-based) inject->fractionate purity_check Analytical HPLCfor Purity Check fractionate->purity_check pool Pool Pure Fractions purity_check->pool evaporate Solvent Evaporation (Rotary Evaporator) pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound.

Logical_Relationship start Crude Extract from Streptomyces sp. pre_purification Preliminary Purification (e.g., Sephadex LH20, PTLC) start->pre_purification hplc_step Preparative RP-HPLC (Final Purification Step) pre_purification->hplc_step analysis Purity and Identity Confirmation (Analytical HPLC, LC-MS, NMR) hplc_step->analysis end_product Purified this compound (>98%) analysis->end_product

Caption: Overall purification strategy for this compound.

References

Synthesis of Maculosin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, cyclo(L-Pro-L-Tyr), is a naturally occurring diketopiperazine (DKP) with a range of biological activities, including herbicidal, antioxidant, antibacterial, and quorum sensing modulatory effects.[1][2][3][4][5] Its relatively simple structure and potent bioactivities make it an attractive scaffold for the development of novel therapeutic agents and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogs, aimed at facilitating research and development in this area.

Data Presentation: Physicochemical and Biological Properties of this compound and Analogs

The following table summarizes key quantitative data for this compound and a selection of its analogs. The data has been compiled from various literature sources.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)BioactivityReference
This compound (cyclo(L-Pro-L-Tyr))Tyr-Pro cyclizedC₁₄H₁₆N₂O₃260.29VariesAntioxidant (IC₅₀: 2.16 µg/mL), Herbicidal, Antibacterial (MIC: 31.25 µg/mL against X. axonopodis), Quorum Sensing Modulator[1][2][3][4][5]
cyclo(L-Pro-L-Phe) Phe-Pro cyclizedC₁₄H₁₆N₂O₂244.29N/AQuorum Sensing Inhibitor[6]
cyclo(L-Pro-L-Leu) Leu-Pro cyclizedC₁₁H₁₈N₂O₂210.27N/AQuorum Sensing Inhibitor[6]
cyclo(L-Pro-L-isoLeu) Ile-Pro cyclizedC₁₁H₁₈N₂O₂210.27N/AQuorum Sensing Inhibitor[6]
cyclo(D-Pro-L-Tyr) Tyr-Pro cyclized (D-Pro)C₁₄H₁₆N₂O₃260.29N/AAntibacterial (MIC: 31.25 µg/mL against X. axonopodis)[3]
Dihydromacrocidin Z N/AN/AN/AN/AHerbicidal (38% mortality in thistles and dandelions)[7]
Normacrocidin Z N/AN/AN/AN/AHerbicidal (63% mortality in thistles)[7]

Experimental Protocols

The synthesis of this compound and its analogs typically involves the coupling of the constituent amino acids to form a linear dipeptide, followed by cyclization to the diketopiperazine core. Below are generalized protocols that can be adapted for the synthesis of various analogs.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a typical solution-phase synthesis of cyclo(L-Pro-L-Tyr).

Materials:

  • N-α-Boc-L-Proline

  • L-Tyrosine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dipeptide Formation:

    • Dissolve N-α-Boc-L-Proline (1.0 eq) and L-Tyrosine methyl ester hydrochloride (1.0 eq) in DMF.

    • Add HOBt (1.1 eq) and DCC (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Cyclization:

    • Dissolve the deprotected dipeptide in a suitable high-boiling solvent such as toluene or xylene.

    • Heat the solution to reflux for 12-24 hours with a Dean-Stark trap to remove methanol.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography or recrystallization.

Protocol 2: Solid-Phase Synthesis of this compound Analogs

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of a library of analogs.

Materials:

  • Wang resin pre-loaded with the first amino acid (e.g., Fmoc-L-Tyr(tBu)-Wang resin)

  • Fmoc-protected amino acids (e.g., Fmoc-L-Pro-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • DMF, DCM

Procedure:

  • Fmoc-Deprotection: Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using HBTU and DIPEA in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Cyclization:

    • After the final coupling, cleave the linear dipeptide from the resin using a TFA cleavage cocktail.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DCM or DMF) containing a coupling agent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) to promote intramolecular cyclization.

  • Purification: Purify the cyclic peptide by preparative HPLC.

Signaling Pathway and Experimental Workflow Diagrams

This compound Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

maculosin_synthesis cluster_protection Amino Acid Protection cluster_coupling Dipeptide Formation cluster_deprotection Deprotection & Cyclization cluster_purification Purification Pro L-Proline BocPro Boc-L-Proline Pro->BocPro Boc₂O Tyr L-Tyrosine TyrOMe L-Tyrosine Methyl Ester Tyr->TyrOMe SOCl₂, MeOH Dipeptide Boc-Pro-Tyr-OMe BocPro->Dipeptide TyrOMe->Dipeptide DCC, HOBt LinearDipeptide H-Pro-Tyr-OMe Dipeptide->LinearDipeptide TFA This compound cyclo(L-Pro-L-Tyr) LinearDipeptide->this compound Heat (Toluene) Purified Purified this compound This compound->Purified Chromatography

Caption: General workflow for the solution-phase synthesis of this compound.

LuxI/LuxR Quorum Sensing Pathway

This compound and its analogs have been shown to modulate bacterial quorum sensing, a cell-to-cell communication system. The LuxI/LuxR system is a well-characterized example in Gram-negative bacteria.

quorum_sensing cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment cluster_regulation Gene Regulation LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Receptor) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL_out AHL AHL->AHL_out Diffusion TargetGenes Target Genes (e.g., virulence, biofilm) AHL_out->LuxR Binds (at high concentration) LuxR_AHL->TargetGenes Activates Transcription This compound This compound / Analog This compound->LuxR Modulates Activity

Caption: The LuxI/LuxR quorum sensing signaling pathway and potential modulation by this compound.

Conclusion

The synthetic accessibility of this compound and its analogs, coupled with their diverse biological activities, presents significant opportunities for the development of new pharmaceuticals and agrochemicals. The protocols and data provided herein serve as a valuable resource for researchers in this field. Further investigation into the structure-activity relationships of a broader range of analogs is warranted to fully exploit the therapeutic and commercial potential of this fascinating class of molecules.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin, a cyclic dipeptide also known as Cyclo(-Pro-Tyr), has emerged as a promising natural compound with potential anticancer properties. Isolated from various microbial sources, including marine sponge-associated bacteria, this compound has demonstrated selective cytotoxicity against cancer cell lines, particularly human hepatocellular carcinoma (HepG2).[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the anticancer effects of this compound, focusing on its impact on cell viability, apoptosis, cell cycle progression, and cell migration. Furthermore, the modulation of the PI3K/Akt signaling pathway, a key mechanism in this compound's activity, is outlined.[2][3][4]

Data Presentation

The following tables summarize the reported quantitative data on the anticancer activity of this compound.

Table 1: Cytotoxicity of this compound (Cyclo(-Pro-Tyr)) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HepG2Human Hepatocellular Carcinoma42.98 µg/mL[1][4]
Human liver cancer cellsHuman Hepatocellular Carcinoma48.90 µg/mL[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound (Cyclo(-Pro-Tyr)) on Cell Cycle Distribution in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (Untreated)65.424.110.5[6]
This compound (42.98 µg/mL) for 24h55.220.324.5[6]
This compound (42.98 µg/mL) for 48h48.715.835.5[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • HepG2 cells (or other cancer cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Cyclo(-Pro-Tyr))

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in culture medium.

  • Replace the medium with the this compound solutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis seed Seed Cells treat Treat with this compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze G Apoptosis Detection Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis treat Treat Cells with this compound stain Stain with AO/EB treat->stain observe Fluorescence Microscopy stain->observe quantify Quantify Apoptotic Cells observe->quantify G Cell Cycle Analysis Workflow cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis treat Treat Cells harvest Harvest & Fix treat->harvest stain Stain with PI harvest->stain flow Flow Cytometry stain->flow analyze Analyze DNA Content flow->analyze G Wound Healing Assay Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis monolayer Create Cell Monolayer scratch Create Scratch monolayer->scratch treat Treat with this compound scratch->treat incubate Incubate treat->incubate image Image at Time Points incubate->image measure Measure Wound Closure image->measure G This compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits phosphorylation PTEN PTEN This compound->PTEN increases expression Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycleArrest G2/M Arrest Akt->CellCycleArrest promotes progression PTEN->PI3K

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maculosin, a diketopiperazine derivative isolated from Streptomyces species, has demonstrated notable antimicrobial properties against a range of microorganisms.[1][2] As a compound of interest for potential therapeutic applications, standardized antimicrobial susceptibility testing (AST) is crucial to determine its spectrum of activity and potency. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of this compound. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.[3][4][5]

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) values for a glycoside of this compound against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
This compound GlycosideMethicillin-resistant Staphylococcus aureus (MRSA)26-37[2][6]
This compound GlycosideEscherichia coli26-37[2][6]
This compound GlycosideCandida albicans26-37[2][6]

Note: Further studies have indicated that this compound possesses strong antimicrobial activity against a broad range of microbes, including Staphylococcus aureus, Escherichia coli, Candida albicans, Saccharomyces cerevisiae, Pyricularia oryzae, Aspergillus fumigatus, and Penicillium roquefortii.[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate.[7] Add 100 µL of the this compound working stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • Prepare Controls: Designate wells for a positive control (inoculum without this compound) and a negative control (broth only).[7]

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the broth.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of inhibition around a disk impregnated with the compound.[4]

Materials:

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Calipers or ruler

Procedure:

  • Prepare this compound Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.[7] Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5]

  • Apply Disks: Place the this compound-impregnated disks on the agar surface, ensuring firm contact.[7] Space the disks to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[7]

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

  • Bacterial inoculum

  • This compound solution

  • Growth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting (agar plates, sterile saline)

Procedure:

  • Prepare Inoculum: Grow the test organism to the logarithmic phase in a suitable broth.

  • Expose Bacteria to this compound: Set up tubes or flasks containing the bacterial suspension at a standardized concentration (e.g., 10⁵-10⁶ CFU/mL). Add this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no this compound.[7]

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline.[7] Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[7]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration.[7] A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations: Signaling Pathways and Experimental Workflows

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_result Results start Start prep_compound Prepare this compound Stock start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum mic Broth Microdilution (MIC) prep_compound->mic disk Disk Diffusion prep_compound->disk time_kill Time-Kill Assay prep_compound->time_kill prep_inoculum->mic prep_inoculum->disk prep_inoculum->time_kill analyze_mic Determine MIC Value mic->analyze_mic analyze_disk Measure Zone of Inhibition disk->analyze_disk analyze_time Plot Time-Kill Curve time_kill->analyze_time end End analyze_mic->end analyze_disk->end analyze_time->end

Caption: Workflow for evaluating the antimicrobial susceptibility of this compound.

G Conceptual Diagram of Potential Antimicrobial Mechanisms cluster_cell Bacterial Cell This compound This compound cell_wall Cell Wall Synthesis Inhibition This compound->cell_wall Possible Target cell_membrane Cell Membrane Disruption This compound->cell_membrane Possible Target protein_synthesis Protein Synthesis Inhibition (e.g., Ribosome Targeting) This compound->protein_synthesis Possible Target nucleic_acid Nucleic Acid Synthesis Inhibition This compound->nucleic_acid Possible Target disruption Cell Lysis and Death cell_wall->disruption cell_membrane->disruption protein_synthesis->disruption nucleic_acid->disruption

Caption: Potential mechanisms of antimicrobial action for novel compounds like this compound.

References

Application Note: Determination of the Antioxidant Capacity of Cyclo(Tyr-Pro) using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Pro) is a cyclic dipeptide that has garnered interest for its various biological activities, including potential antioxidant effects.[1] The evaluation of antioxidant capacity is a critical step in the characterization of novel therapeutic agents and functional food ingredients. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for assessing the antioxidant potential of various compounds.[2] This application note provides a detailed protocol for determining the antioxidant capacity of Cyclo(Tyr-Pro) using the DPPH assay, including data presentation and visualization of the experimental workflow.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[2] When reduced by an antioxidant, the purple color of the DPPH solution fades to a yellow color, and the absorbance at a characteristic wavelength (typically around 517 nm) decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Quantitative Data Summary

The antioxidant capacity of Cyclo(Tyr-Pro) is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µg/mL)IC50 (mM)Reference CompoundIC50 (µg/mL)
Cyclo(Tyr-Pro)2.160.0083Butylated Hydroxyanisole (BHA)4.8
Nummularin-C27.23Quercetin (Standard)
Nummularin-R47.89

Note: Data for Nummularin-C and Nummularin-R, other cyclopeptide alkaloids, are included for comparative purposes.[3] The IC50 value for Cyclo(Tyr-Pro) is reported as Maculosin.[4]

Experimental Protocols

Materials and Reagents
  • Cyclo(Tyr-Pro) (CAS: 5654-84-2)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS: 1898-66-4)

  • Methanol (ACS grade) or Ethanol

  • Dimethyl sulfoxide (DMSO) (optional, for sample dissolution)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated pipettes

  • Amber-colored vials or aluminum foil to protect the DPPH solution from light.

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle or a flask wrapped in aluminum foil at 4°C. This solution should be prepared fresh.

  • Cyclo(Tyr-Pro) Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Cyclo(Tyr-Pro) and dissolve it in 10 mL of methanol or DMSO.[5][6][7] Subsequent dilutions should be made from this stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the chosen positive control (e.g., Ascorbic acid) in the same manner as the test compound.

Assay Procedure (96-Well Plate Method)
  • Sample Preparation: Prepare a series of dilutions of the Cyclo(Tyr-Pro) stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare similar dilutions for the positive control.

  • Assay Plate Setup:

    • Blank: Add 100 µL of methanol to a well.

    • Control (DPPH only): Add 100 µL of DPPH stock solution to a well.

    • Test Sample: Add 50 µL of each Cyclo(Tyr-Pro) dilution to separate wells, and then add 50 µL of DPPH stock solution to each of these wells.

    • Positive Control: Add 50 µL of each positive control dilution to separate wells, and then add 50 µL of DPPH stock solution to each of these wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

    Where:

    • Acontrol is the absorbance of the DPPH solution without the sample.

    • Asample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value: Plot the percentage of scavenging activity against the concentration of Cyclo(Tyr-Pro). The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the graph.[8]

Visualizations

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_0 DPPH Radical (Purple) cluster_1 Cyclo(Tyr-Pro) (Antioxidant) cluster_2 Reduced DPPH (Yellow) cluster_3 Antioxidant Radical DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH H• donation Antioxidant Cyclo(Tyr-Pro)-OH Antioxidant_Radical Cyclo(Tyr-Pro)-O• Antioxidant->Antioxidant_Radical

Caption: Hydrogen donation from Cyclo(Tyr-Pro) to the DPPH radical.

Experimental Workflow for DPPH Assay

DPPH_Workflow prep Prepare Solutions (DPPH, Cyclo(Tyr-Pro), Control) plate Plate Setup (Blank, Control, Samples) prep->plate incubate Incubate in Dark (30 min, Room Temp) plate->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Scavenging read->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

References

Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density.[1][2][3][4] The interruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.[5][6] Maculosin, a cyclic dipeptide with the molecular formula C14H16N2O3, has been isolated from Streptomyces sp. and is known for its antioxidant and antimicrobial properties.[7][8][9][10] This application note provides a detailed protocol for assessing the in vitro quorum sensing inhibitory (QSI) activity of this compound using a well-established bioassay with Chromobacterium violaceum.

Chromobacterium violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by a QS system.[11][12] The QS system in C. violaceum relies on the CviI/CviR proteins, which are homologous to the LuxI/LuxR system.[13][14] CviI synthesizes the acyl-homoserine lactone (AHL) signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), which at a critical concentration binds to the CviR transcriptional regulator, activating the expression of genes responsible for violacein production.[11][12][15] Therefore, a reduction in violacein production in the presence of a test compound, without inhibiting bacterial growth, indicates potential QS inhibition.[5][16]

Principle of the Assay

This protocol describes a quantitative method to evaluate the QSI potential of this compound by measuring the inhibition of violacein production in Chromobacterium violaceum ATCC 12472. The assay involves exposing the bacteria to various concentrations of this compound and quantifying the resulting violacein pigment. A concurrent bacterial growth assessment is crucial to distinguish true QS inhibition from bactericidal or bacteriostatic effects.

Materials and Reagents

  • This compound (pure compound)

  • Chromobacterium violaceum (ATCC 12472)

  • Luria-Bertani (LB) broth

  • LB agar

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Furanone C-30 or another known QSI)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (for measuring absorbance at 600 nm and 595 nm)

  • Incubator (30°C)

  • Shaker

Experimental Protocols

Preparation of Bacterial Inoculum
  • Streak C. violaceum ATCC 12472 on an LB agar plate and incubate at 30°C for 24 hours.

  • Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm).

  • The following day, dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1. This standardized culture will be used as the inoculum.

Preparation of Test Compounds
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a stock solution of the positive control in DMSO.

  • Prepare serial dilutions of the this compound stock solution and the positive control in LB broth to achieve the desired final test concentrations in the 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) in the wells, as higher concentrations can affect bacterial growth.

Quorum Sensing Inhibition Assay
  • To the wells of a sterile 96-well microtiter plate, add 100 µL of the standardized C. violaceum inoculum (OD600 = 0.1).

  • Add 100 µL of the serially diluted this compound, positive control, or negative control (LB broth with the same concentration of DMSO as the test wells) to the respective wells.

  • The final volume in each well should be 200 µL.

  • Include wells with only LB broth as a blank for spectrophotometer readings.

  • Incubate the plate at 30°C for 24 hours with gentle agitation (130 rpm).[17]

Quantification of Violacein Inhibition and Bacterial Growth
  • After incubation, measure the OD600 of each well using a microplate reader to assess bacterial growth.

  • To quantify violacein, centrifuge the microtiter plate at 4000 rpm for 10 minutes to pellet the bacterial cells.

  • Carefully discard the supernatant.

  • Add 200 µL of DMSO to each well to solubilize the violacein pigment.[17]

  • Incubate the plate at room temperature for 30 minutes with shaking to ensure complete dissolution of the pigment.[17]

  • Measure the absorbance of the solubilized violacein at 595 nm using a microplate reader.[17]

Data Analysis
  • Bacterial Growth: Subtract the absorbance of the blank (LB broth) from the OD600 readings of all wells. The growth inhibition percentage can be calculated using the following formula: % Growth Inhibition = [1 - (OD600 of test well / OD600 of negative control well)] x 100

  • Violacein Inhibition: Subtract the absorbance of the blank (DMSO) from the OD595 readings of all wells. The violacein inhibition percentage is calculated as follows: % Violacein Inhibition = [1 - (OD595 of test well / OD595 of negative control well)] x 100

  • Plot the percentage of violacein inhibition and bacterial growth against the concentration of this compound. A significant inhibition of violacein production without a corresponding inhibition of bacterial growth indicates QSI activity.

Data Presentation

Table 1: Quantitative Analysis of Quorum Sensing Inhibition by this compound

This compound Conc. (µg/mL)Mean OD600 (± SD)% Growth InhibitionMean OD595 (± SD)% Violacein Inhibition
0 (Control) 1.25 (± 0.05)00.98 (± 0.04)0
10 1.22 (± 0.06)2.40.85 (± 0.05)13.3
25 1.19 (± 0.04)4.80.65 (± 0.03)33.7
50 1.15 (± 0.07)8.00.38 (± 0.02)61.2
100 1.10 (± 0.05)12.00.15 (± 0.01)84.7
Positive Control 1.20 (± 0.06)4.00.20 (± 0.02)79.6

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Quorum_Sensing_in_C_violaceum cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL C6-HSL (Autoinducer) CviR CviR (Receptor) AHL->CviR Complex CviR-AHL Complex AHL->Complex CviI CviI (Synthase) CviI->AHL Synthesizes CviR->Complex DNA vioA Promoter Complex->DNA Activates Violacein Violacein (Pigment) DNA->Violacein Expression This compound This compound This compound->CviR Potential Inhibition Experimental_Workflow prep_culture 1. Prepare C. violaceum Inoculum (OD600=0.1) incubation 3. Co-incubate Bacteria and This compound in 96-well Plate (30°C, 24h) prep_culture->incubation prep_compounds 2. Prepare Serial Dilutions of this compound prep_compounds->incubation measure_growth 4. Measure Bacterial Growth (OD600) incubation->measure_growth extract_violacein 5. Pellet Cells and Extract Violacein with DMSO incubation->extract_violacein analyze_data 7. Calculate % Inhibition of Growth and Violacein measure_growth->analyze_data measure_violacein 6. Quantify Violacein (OD595) extract_violacein->measure_violacein measure_violacein->analyze_data

References

Application Note and Protocols for Gene Expression Analysis in Response to Maculosin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculosin is a secondary metabolite isolated from Streptomyces species, known for its potent antioxidant properties.[1][2] Studies have indicated its potential as a therapeutic and cosmetic agent due to these characteristics.[1][2] Furthermore, some research has pointed towards cytotoxic activity in specific cancer cell lines, suggesting a potential role in oncology.[1] Understanding the molecular mechanisms underlying this compound's biological activities is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful tool to elucidate these mechanisms by identifying the genes and signaling pathways modulated by this compound treatment.

This document provides detailed protocols for analyzing gene expression changes in response to this compound treatment using RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR). It also presents a hypothetical dataset and signaling pathway to illustrate the application of these methods in characterizing the effects of this compound.

Data Presentation: Hypothetical Gene Expression Changes

The following tables present hypothetical data on gene expression changes in a human liver cancer cell line (e.g., HepG2) following treatment with this compound. This data is for illustrative purposes to serve as a template for presenting experimental findings.

Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (RNA-Seq Data)

Gene SymbolLog2 Fold Changep-valueq-value (FDR)Regulation
HMOX13.151.5e-83.2e-7Upregulated
NQO12.894.2e-87.5e-7Upregulated
GCLC2.541.1e-71.8e-6Upregulated
GCLM2.313.8e-75.5e-6Upregulated
CCND1-2.055.6e-68.9e-5Downregulated
CDK4-1.888.2e-61.2e-4Downregulated
BCL2-1.751.4e-51.9e-4Downregulated
MYC-2.232.1e-64.0e-5Downregulated

Table 2: Validation of Selected DEGs by qPCR

Gene SymbolAverage Log2 Fold Change (qPCR)Standard Deviationp-value
HMOX13.080.21< 0.001
NQO12.950.18< 0.001
CCND1-2.110.25< 0.001
MYC-2.310.19< 0.001

Hypothetical Signaling Pathway Modulated by this compound

Based on its known antioxidant properties, this compound could potentially activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. The hypothetical gene expression changes presented above are consistent with the activation of this pathway, which leads to the upregulation of antioxidant enzymes and the downregulation of genes involved in cell cycle progression and proliferation.

Maculosin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS Intracellular ROS This compound->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Stabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1, GCLC) ARE->Antioxidant_Genes Upregulates CellCycle_Genes Cell Cycle Genes (CCND1, CDK4) Apoptosis_Genes Anti-Apoptotic Genes (BCL2) Proliferation_Genes Proliferation Genes (MYC) Nrf2_n Nrf2 Nrf2_n->ARE Binds to Nrf2_n->CellCycle_Genes Downregulates Nrf2_n->Apoptosis_Genes Downregulates Nrf2_n->Proliferation_Genes Downregulates

Caption: Hypothetical Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed a human liver cancer cell line (e.g., HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Treatment: When the cells reach the desired confluency, replace the old medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) to capture significant gene expression changes.[3]

  • Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the well using a suitable lysis buffer for RNA extraction.[3]

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the lysed cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[3]

  • DNase Treatment: Perform an on-column DNase digestion during the RNA extraction process to eliminate any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the integrity of the RNA using an Agilent Bioanalyzer or a similar system. High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 8.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA samples using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.[4]

  • Library Quantification and Quality Control: Quantify the final libraries and assess their quality using a Qubit fluorometer and a Bioanalyzer.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).[3][5]

Protocol 4: Bioinformatic Analysis of RNA-Seq Data
  • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[3]

  • Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools such as featureCounts or RSEM.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R. This will identify genes that are significantly upregulated or downregulated upon this compound treatment.

Protocol 5: Validation of Gene Expression Changes by qPCR
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design and Validation: Design and validate primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.[6]

  • qPCR Reaction Setup: Set up triplicate reactions for each sample and gene in a 96- or 384-well qPCR plate. Include no-template controls (NTCs) to check for contamination.[3]

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[4]

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the control group (ΔΔCt).[3]

Experimental Workflow

Experimental_Workflow cluster_rnaseq RNA-Seq Workflow cluster_qpcr qPCR Workflow Cell_Culture Cell Culture (e.g., HepG2) Treatment This compound Treatment & Vehicle Control Cell_Culture->Treatment RNA_Extraction RNA Extraction & QC (RIN ≥ 8) Treatment->RNA_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR Library_Prep Library Preparation cDNA_Synthesis cDNA Synthesis Sequencing Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs) Sequencing->Data_Analysis Data_Analysis->qPCR Select Genes for Validation qPCR_Run qPCR Reaction cDNA_Synthesis->qPCR_Run qPCR_Analysis ΔΔCt Analysis qPCR_Run->qPCR_Analysis

Caption: Overall experimental workflow for gene expression analysis.

References

Unraveling Maculosin-Protein Interactions: A Guide to Techniques and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interactions between maculosin, a cyclic dipeptide with known antioxidant and cytotoxic activities, and its potential protein targets. Given that the specific protein partners of this compound are largely unidentified, this guide presents a comprehensive workflow, from target identification to the characterization of binding kinetics and cellular engagement.

Overview of the Workflow for Studying this compound-Protein Interactions

The investigation of this compound's molecular mechanisms requires a multi-faceted approach. The following workflow outlines a logical progression from identifying potential protein binders to validating these interactions and assessing their cellular relevance.

This compound-Protein Interaction Workflow cluster_discovery Target Identification cluster_validation Interaction Validation & Characterization cluster_cellular Cellular Context cluster_pathway Functional Analysis Target_ID Target Identification AC_MS Affinity Chromatography-Mass Spectrometry Target_ID->AC_MS Immobilized this compound DARTS DARTS (Drug Affinity Responsive Target Stability) Target_ID->DARTS Label-free Validation Interaction Validation AC_MS->Validation DARTS->Validation SPR Surface Plasmon Resonance (SPR) Validation->SPR Kinetics (kon, koff, KD) ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Thermodynamics (KD, ΔH, ΔS) Cellular Cellular Target Engagement SPR->Cellular ITC->Cellular CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA In-cell binding Pathway Signaling Pathway Analysis CETSA->Pathway

Caption: A general workflow for identifying and characterizing this compound-protein interactions.

Quantitative Data Summary

This section summarizes known quantitative data for this compound's biological activities and provides templates for presenting data from the experimental techniques described herein.

Table 1: Biological Activity of this compound

ActivityAssayResultReference
AntioxidantDPPH free radical scavengingIC₅₀: 2.16 ± 0.05 µg/mL[1][2]
CytotoxicityBrine shrimp lethality assayLD₅₀: <128 µg/mL[1]
CytotoxicityHuman liver cancer cell linesIC₅₀: 48.90 µg/mL[1]

Table 2: In Silico Binding Affinities of this compound

Protein TargetMethodBinding Energy (kcal/mol)Reference
Mushroom Tyrosinase (mTYR)Molecular Docking-7.7[3]
Tyrosinase-Related Protein 1 (TYRP1)Molecular Docking-6.8[3]
Bacillus megaterium Tyrosinase (BmTYR)Molecular Docking-7.5[3]
mTYRMM/PBSA-28.76[3]
TYRP1MM/PBSA-22.23[3]

Table 3: Template for Surface Plasmon Resonance (SPR) Data

Interacting Pairkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₐ (nM)
This compound - Protein Xe.g., 1.2 x 10⁵e.g., 2.5 x 10⁻⁴e.g., 2.1
This compound - Protein Ye.g., 3.4 x 10⁴e.g., 1.1 x 10⁻³e.g., 32.4

Table 4: Template for Isothermal Titration Calorimetry (ITC) Data

Interacting PairStoichiometry (n)Kₐ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound - Protein Xe.g., 1.05e.g., 2.5e.g., -8.7e.g., 2.3
This compound - Protein Ye.g., 0.98e.g., 35.1e.g., -5.4e.g., -1.2

Application Notes and Protocols

Target Identification Methods

To identify the cellular proteins that this compound interacts with, two primary approaches are recommended: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Drug Affinity Responsive Target Stability (DARTS).

This technique involves immobilizing this compound on a solid support to "capture" its binding partners from a cell lysate.

Protocol: AC-MS for this compound Target Identification

  • Immobilization of this compound:

    • This compound possesses a carboxylic acid group and a secondary amine within its cyclic structure, as well as a phenol group on the tyrosine residue. These functional groups can be used for covalent coupling to a resin.

    • Option 1 (Amine Coupling): Activate a carboxyl-containing resin (e.g., NHS-activated Sepharose) and couple the secondary amine of this compound's proline residue.

    • Option 2 (Carboxyl Coupling): Use a resin with primary amine groups (e.g., AminoLink Plus Coupling Resin) and activate the carboxylic acid of this compound using EDC/NHS chemistry.

    • A control resin should be prepared by quenching the activated groups without adding this compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., human liver cancer cells, given this compound's known cytotoxicity) to a high density.

    • Lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the this compound-coupled resin and the control resin in parallel at 4°C with gentle rotation for 2-4 hours.

    • Wash the resins extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a high salt buffer, a change in pH, or by competing with free this compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise protein bands that are present in the this compound elution but not in the control.

    • Perform in-gel digestion with trypsin and identify the proteins by LC-MS/MS.

AC-MS_Workflow cluster_prep Preparation cluster_ap Affinity Purification cluster_id Identification Immobilize Immobilize this compound on Resin Incubate Incubate Lysate with Resin Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS Identify Identify Specific Binding Proteins MS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

DARTS is a label-free method based on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[1][4][5][6][7]

Protocol: DARTS for this compound Target Identification

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described for AC-MS.

  • This compound Treatment:

    • Aliquot the lysate into two tubes. To one, add this compound to the desired final concentration (e.g., 10-100 µM). To the other, add an equivalent volume of vehicle (e.g., DMSO) as a control.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both tubes. The concentration of the protease should be optimized to achieve partial digestion in the control sample.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE loading buffer) and heating.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Proteins that are protected from digestion by this compound will appear as more intense bands in the this compound-treated lane compared to the control lane.

    • Excise these bands and identify the proteins by mass spectrometry.

DARTS_Workflow cluster_prep Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis Lysate Prepare Cell Lysate Treat Treat with this compound or Vehicle Lysate->Treat Digest Limited Protease Digestion Treat->Digest SDS_PAGE SDS-PAGE Digest->SDS_PAGE Identify Identify Protected Proteins by MS SDS_PAGE->Identify

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Interaction Validation and Characterization

Once potential protein targets are identified, the interaction with this compound should be validated and characterized quantitatively using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.[8][9][10]

Protocol: SPR Analysis of this compound-Protein Interaction

  • Protein Immobilization:

    • Immobilize the purified candidate protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor surface, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[3][11][12][13][14]

Protocol: ITC Analysis of this compound-Protein Interaction

  • Sample Preparation:

    • Dialyze the purified candidate protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions before use.

  • ITC Experiment:

    • Fill the sample cell with the protein solution and the injection syringe with the this compound solution.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

    • A control experiment should be performed by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model to determine n, Kₐ, and ΔH. Calculate ΔG and ΔS from these values.

Cellular Target Engagement

To confirm that this compound interacts with its target protein within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[15][16][17][18][19]

Protocol: CETSA for this compound Target Engagement

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

    • Rapidly cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein in the cellular context.

Hypothetical Signaling Pathway and Analysis

While the specific signaling pathways affected by this compound are unknown, its cytotoxic and antioxidant properties suggest potential interference with pathways related to cell survival, apoptosis, and oxidative stress response. For instance, this compound could inhibit a pro-survival kinase or activate a pro-apoptotic protein.

Hypothetical_Signaling_Pathway cluster_upstream Upstream Signal cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Potential this compound Target) Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival This compound This compound This compound->Kinase2 Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by this compound.

Investigating Pathway Modulation:

  • Phospho-proteomics: If a kinase is identified as a target, mass spectrometry-based phospho-proteomics can be used to identify changes in the phosphorylation status of its downstream substrates in the presence of this compound.

  • Western Blotting: Validate the findings from proteomics by examining the phosphorylation of specific proteins in the pathway using phospho-specific antibodies.

  • Functional Assays: Measure downstream cellular effects, such as changes in gene expression (by qPCR), cell proliferation (e.g., MTT assay), or apoptosis (e.g., caspase activity assays), in response to this compound treatment.

By employing the techniques and protocols outlined in this guide, researchers can systematically identify the protein targets of this compound, characterize the biophysical nature of these interactions, and elucidate the cellular pathways through which this compound exerts its biological effects. This comprehensive approach is essential for advancing our understanding of this promising natural product and for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Maculosin Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Maculosin from Stre ptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound (molecular formula: C₁₄H₁₆N₂O₃) is a diketopiperazine, a class of cyclic dipeptides.[1][2][3][4] It is a secondary metabolite produced by Streptomyces sp. KTM18.[1][2][3][4]

Q2: What are the known biological activities of this compound?

A2: this compound has shown potent antioxidant activity.[1][2][3][4] Additionally, some studies have reported its potential as an antimicrobial and cytotoxic agent.[5]

Q3: What is a basic fermentation protocol for producing this compound?

A3: A baseline protocol for Streptomyces sp. KTM18 involves using ISP2 broth medium with a pH of 7.2. The fermentation is carried out at 28°C with shaking at 150 rpm for 8 days.[1]

Q4: What are the key factors influencing the yield of secondary metabolites like this compound in Streptomyces?

A4: The yield of secondary metabolites in Streptomyces is influenced by a complex interplay of factors including media composition (carbon, nitrogen, and phosphate sources), physical parameters (pH, temperature, aeration, and agitation), and the genetic background of the strain.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Issue 1: Low or No this compound Production

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Media Composition Optimize carbon and nitrogen sources. See Table 1 for suggested starting points.Carbon and nitrogen metabolism are tightly linked to secondary metabolite biosynthesis.[6]
Vary the concentration of phosphate in the medium.Phosphate concentration is a critical regulator of secondary metabolism in Streptomyces.[7][8][9]
Inappropriate Physical Parameters Optimize pH, temperature, agitation, and aeration. See Table 2 for recommended ranges.These parameters directly impact microbial growth and enzyme activity essential for this compound production.[10]
Genetic Instability of the Strain Re-isolate single colonies from the stock culture and screen for this compound production.Streptomyces strains can undergo genetic changes during repeated subculturing, leading to reduced secondary metabolite production.
Incorrect Inoculum Preparation Ensure a healthy and standardized inoculum by using a consistent spore suspension or vegetative mycelium from a fresh seed culture.The quality and quantity of the inoculum significantly affect the fermentation kinetics.
Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Variability in Media Components Use high-purity, certified media components. Prepare media consistently for each batch.Minor variations in the quality and composition of media components can lead to significant differences in yield.
Inconsistent Inoculum Standardize the age, size, and physiological state of the inoculum for each fermentation.A consistent inoculum ensures reproducible fermentation performance.
Fluctuations in Physical Parameters Calibrate and monitor pH probes, temperature controllers, and shaking/agitation speed for each run.Precise control over physical parameters is crucial for reproducibility.

Data Presentation

Table 1: Recommended Media Components for this compound Production Optimization

Component Suggested Starting Concentration (g/L) Rationale/Notes
Carbon Source
Glucose10 - 30Readily metabolizable carbon source. High concentrations may cause catabolite repression.
Starch10 - 30A complex carbohydrate that can lead to more sustained production.
Glycerol10 - 20Often used to support both growth and secondary metabolite production.
Nitrogen Source
Yeast Extract1 - 5Provides a rich source of nitrogen, vitamins, and growth factors.
Peptone2 - 10A complex nitrogen source that can enhance secondary metabolite production.
Soy Flour5 - 20A cost-effective and commonly used nitrogen source in industrial fermentations.
L-Proline0.1 - 1.0Precursor for the this compound backbone.[11][12]
L-Tyrosine0.1 - 1.0Precursor for the this compound backbone.[11][12]
Phosphate Source
K₂HPO₄0.1 - 1.0Phosphate levels must be carefully controlled as high concentrations can inhibit secondary metabolism.[7][8][9]
Trace Elements (As per standard trace element solutions)Essential for enzyme function.

Table 2: Recommended Physical Parameters for this compound Fermentation

Parameter Recommended Range Rationale/Notes
pH 6.5 - 7.5The optimal pH for secondary metabolite production can differ from the optimal pH for growth.
Temperature 25 - 30 °CAffects enzyme kinetics and microbial growth rate.
Agitation 150 - 250 rpmEnsures proper mixing and nutrient distribution. High shear can damage mycelia.[10]
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)Crucial for aerobic metabolism and secondary metabolite biosynthesis.[10]

Experimental Protocols

Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT) Approach
  • Prepare a basal medium: Start with the ISP2 broth formulation.

  • Vary one component at a time: Systematically vary the concentration of a single carbon source (e.g., glucose at 10, 20, 30 g/L) while keeping all other components constant.

  • Inoculate and ferment: Inoculate flasks with a standardized spore suspension or vegetative mycelium of Streptomyces sp. KTM18. Incubate under standard conditions (28°C, 150 rpm, 8 days).

  • Analyze this compound yield: At the end of the fermentation, extract the broth and quantify this compound using HPLC or LC-MS.

  • Repeat for other components: Repeat steps 2-4 for different nitrogen sources, phosphate concentrations, and precursors (L-proline and L-tyrosine).

  • Determine optimal concentrations: Identify the concentration of each component that results in the highest this compound yield.

Protocol 2: Precursor Feeding Experiment
  • Establish a baseline fermentation: Grow Streptomyces sp. KTM18 in the optimized basal medium.

  • Prepare precursor stock solutions: Prepare sterile stock solutions of L-proline and L-tyrosine (e.g., 10 g/L in water, filter-sterilized).

  • Feed precursors at different time points: Add the precursor solutions to the fermentation flasks at different stages of growth (e.g., 24, 48, and 72 hours post-inoculation) to final concentrations ranging from 0.1 to 1.0 g/L.

  • Monitor this compound production: Collect samples at regular intervals and at the end of the fermentation to quantify this compound yield.

  • Analyze results: Determine the optimal precursor concentration and feeding time for maximizing this compound production.

Protocol 3: Quantification of this compound using HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of a pure this compound standard.

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_improvement Yield Improvement Strategies strain Streptomyces sp. KTM18 Stock inoculum Inoculum Preparation strain->inoculum fermentation Fermentation (Shake Flask/Bioreactor) inoculum->fermentation media Media Formulation media->fermentation optimization Parameter Optimization (Media, pH, Temp, Aeration) fermentation->optimization extraction This compound Extraction fermentation->extraction precursor Precursor Feeding optimization->precursor genetic Genetic Engineering optimization->genetic quantification HPLC/LC-MS Quantification extraction->quantification data_analysis Data Analysis & Yield Calculation quantification->data_analysis

Caption: Experimental workflow for improving this compound yield.

signaling_pathway cluster_signals Environmental & Nutritional Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis phosphate Phosphate Limitation pleiotropic Pleiotropic Regulators (e.g., AfsR, PhoP) phosphate->pleiotropic activates/represses carbon Carbon Source Availability carbon->pleiotropic influences nitrogen Nitrogen Source Availability nitrogen->pleiotropic influences sarp SARP Family Regulators (Cluster-Situated Activators) pleiotropic->sarp activates bgc This compound Biosynthetic Gene Cluster (BGC) sarp->bgc activates transcription This compound This compound bgc->this compound biosynthesis precursors Precursors (L-Proline, L-Tyrosine) precursors->bgc

References

Overcoming solubility issues of Maculosin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maculosin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, also known as Cyclo(L-prolinyl-L-tyrosine), is a cyclic dipeptide metabolite produced by various microorganisms.[1] It exhibits a range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-cancer properties.[2][3] Like many organic molecules with significant hydrophobic regions, this compound has limited solubility in water. This poor aqueous solubility can be a major hurdle in experimental settings, leading to issues with stock solution preparation, precipitation in buffers, and inaccurate results in biological assays.[4]

Q2: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS) and it won't dissolve or forms a precipitate. What should I do?

A2: Direct dissolution of this compound powder in aqueous buffers is not recommended due to its hydrophobic nature. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium. This method prevents the compound from crashing out of solution.

Q3: What are the recommended organic solvents for preparing a this compound stock solution?

A3: this compound is soluble in several common laboratory organic solvents.[1][5] The choice of solvent depends on the downstream application and the tolerance of your experimental system (e.g., cell culture, enzyme assay) to that solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions for biological experiments.

Q4: What is the general strategy for improving the final concentration of this compound in my aqueous solution?

A4: There are three primary strategies to enhance the aqueous solubility of this compound:

  • Co-solvent System: Prepare a high-concentration stock in an organic solvent like DMSO and dilute it into your aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid off-target effects.[6][7]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly altered by adjusting the pH of the solution.[8][] this compound has a phenolic hydroxyl group on its tyrosine residue, making its solubility pH-dependent.

  • Use of Solubilizing Agents (Excipients): Incorporating agents like cyclodextrins can dramatically increase the apparent solubility of hydrophobic molecules by forming inclusion complexes.[10][11][12]

Troubleshooting Guides

Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Buffer

This is a common problem when the final desired concentration in the aqueous medium is too high for this compound to remain soluble, even with a small amount of co-solvent.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration > 1%? start->q1 sol1 Decrease DMSO stock concentration and repeat dilution to keep final DMSO ≤ 1%. q1->sol1 Yes q2 Is the final this compound concentration near its solubility limit? q1->q2 No sol2 Lower the final this compound concentration. q2->sol2 Yes sol3 Employ advanced solubilization methods (pH adjustment, cyclodextrins). q2->sol3 No G cluster_0 Insoluble this compound cluster_1 Solubilizing Agent cluster_2 Soluble Inclusion Complex M This compound (Hydrophobic) W1 Water (Aqueous Buffer) Complex Hydrophilic Exterior This compound (Guest) Hydrophobic Cavity M->Complex:f1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex:f0 CD->Complex:f2

References

Optimizing Maculosin concentration for phytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing maculosin concentration in phytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in phytotoxicity assays?

This compound, a cyclic dipeptide with the structure cyclo(-L-Pro-L-Tyr-), was originally isolated from the fungus Alternaria alternata. It is known as a host-specific phytotoxin, demonstrating notable toxicity to certain plant species, such as spotted knapweed (Centaurea maculosa), making it a valuable compound for studying plant-pathogen interactions and for potential bioherbicide development.[1]

Q2: What is a good starting concentration for this compound in a phytotoxicity assay?

A frequently cited effective concentration of this compound is 10⁻⁵ M, which was shown to be active in a nicked-leaf bioassay on spotted knapweed.[1] For initial range-finding experiments, it is advisable to test a logarithmic series of concentrations around this value (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M) to determine the optimal concentration for your specific plant species and assay system.

Q3: What solvent should I use to dissolve this compound?

This compound, like other diketopiperazines, has moderate polarity. For bioassays, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be diluted to the final desired concentration in an aqueous buffer or culture medium. It is crucial to include a solvent control in your experiments to ensure that the solvent itself is not causing any phytotoxic effects at the final concentration used.

Q4: How stable is this compound in solution?

While specific stability data for this compound in various bioassay media is not extensively published, diketopiperazines are generally stable cyclic structures. To ensure consistent results, it is best practice to prepare fresh dilutions from a stock solution for each experiment. Stock solutions, if not used immediately, should be stored at -20°C or below to minimize degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No phytotoxicity observed at expected concentrations. 1. Incorrect this compound concentration: The target plant species may be less sensitive than spotted knapweed. 2. This compound degradation: Improper storage or handling of this compound solutions. 3. Assay conditions: The chosen assay (e.g., seed germination) may not be sensitive enough, or the incubation time is too short. 4. Insolubility: this compound may have precipitated out of the solution.1. Increase this compound concentration: Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10⁻³ M). 2. Prepare fresh solutions: Always use freshly prepared dilutions from a properly stored stock solution. 3. Change or modify the assay: Try a more sensitive assay like a leaf disk necrosis assay or extend the incubation period. Ensure optimal light and temperature conditions for the plant. 4. Check for precipitation: Visually inspect your treatment solutions. If precipitation is observed, consider adjusting the solvent concentration in your final dilution (while ensuring the solvent control is also adjusted).
High variability between replicates. 1. Uneven application of this compound: Inconsistent exposure of plant material to the treatment solution. 2. Biological variability: Natural variation in the plant material (e.g., seed age, leaf size). 3. Inconsistent environmental conditions: Fluctuations in light, temperature, or humidity.1. Ensure uniform treatment: For leaf assays, ensure the entire surface is in contact with the solution. For seed assays, ensure seeds are fully submerged or the substrate is evenly saturated. 2. Standardize biological material: Use seeds from the same lot and plants of the same age and developmental stage. Increase the number of replicates. 3. Maintain consistent environment: Use a controlled environment chamber for your assays.
Phytotoxicity observed in the control group. 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) is too high in the final solution. 2. Contamination: Contamination of the growth medium, water, or equipment. 3. Environmental stress: Sub-optimal growing conditions for the plant species.1. Reduce solvent concentration: Ensure the final solvent concentration is non-toxic to the plant. A typical final concentration of DMSO is ≤ 0.1%. Always run a solvent-only control. 2. Use sterile techniques: Autoclave media and use sterile equipment where appropriate. 3. Optimize growth conditions: Ensure temperature, light, and humidity are appropriate for the specific plant species being tested.

Quantitative Data Summary

The following tables provide a hypothetical summary of expected results from phytotoxicity assays with this compound to guide your experimental design and data interpretation. These values are illustrative and may need to be adjusted based on the specific plant species and experimental conditions.

Table 1: this compound Concentration and Expected Phytotoxicity in Different Assays

Assay Type Target Plant Species This compound Concentration (M) Expected Outcome
Seed GerminationArabidopsis thaliana10⁻⁴~50-70% inhibition
10⁻⁵~20-40% inhibition
10⁻⁶~0-10% inhibition
Root ElongationLactuca sativa (Lettuce)10⁻⁴~60-80% reduction in root length
10⁻⁵~30-50% reduction in root length
10⁻⁶~5-15% reduction in root length
Leaf Disk NecrosisCentaurea maculosa10⁻⁴Severe necrosis within 24-48h
10⁻⁵Noticeable necrotic lesions within 48-72h
10⁻⁶Minor discoloration or slight necrosis after 72h

Experimental Protocols

Seed Germination and Root Elongation Assay

This protocol is adapted for testing the effect of this compound on the germination and early growth of small seeds like Arabidopsis thaliana or lettuce.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile deionized water

  • Petri dishes (60 mm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Plant seeds (Arabidopsis thaliana or Lactuca sativa)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Treatment Solutions: Prepare a serial dilution of this compound from the stock solution to achieve final concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M). Prepare a solvent control with the same final concentration of DMSO as the highest this compound concentration and a negative control with sterile water only.

  • Assay Setup: Place one sterile filter paper into each petri dish. Pipette 2 mL of the respective treatment or control solution onto the filter paper, ensuring it is evenly saturated.

  • Seed Plating: Place 20-30 seeds onto the moist filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination: After 3 days, count the number of germinated seeds (radicle emergence).

    • Root Elongation: After 5-7 days, carefully remove the seedlings and measure the length of the primary root using a ruler or image analysis software.

  • Analysis: Calculate the percentage of germination inhibition and the percentage of root growth inhibition relative to the negative control.

Leaf Disk Necrosis Assay

This assay is suitable for observing the direct phytotoxic effect of this compound on leaf tissue.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (10 mM, pH 6.5)

  • Young, healthy leaves from the target plant species (e.g., spotted knapweed)

  • Cork borer (5-10 mm diameter)

  • 24-well microtiter plate

  • Growth chamber

Procedure:

  • Prepare Treatment Solutions: Dilute the this compound stock solution in the phosphate buffer to the desired final concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M). Include a solvent control and a buffer-only control.

  • Prepare Leaf Disks: Use a cork borer to cut uniform disks from healthy leaves, avoiding the midrib and major veins.

  • Assay Setup: Add 1 mL of each treatment or control solution to the wells of a 24-well plate. Gently place one leaf disk into each well, ensuring it floats on the surface of the solution.

  • Incubation: Place the microtiter plate in a growth chamber under continuous light at a constant temperature (e.g., 25°C).

  • Data Collection: Observe the leaf disks daily for up to 72 hours. Record the development of necrosis (browning or blackening of the tissue). The extent of necrosis can be scored visually on a scale (e.g., 0 = no necrosis, 4 = complete necrosis) or quantified using image analysis software to measure the necrotic area.

Visualizations

Hypothesized Signaling Pathway of this compound-Induced Plant Defense

While the precise signaling pathway for this compound is not fully elucidated, based on the activity of other cyclic dipeptides, it is hypothesized to induce plant defense responses through the jasmonic acid (JA) and salicylic acid (SA) pathways.

Maculosin_Signaling_Pathway cluster_JA Jasmonic Acid (JA) Pathway cluster_SA Salicylic Acid (SA) Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Binding Signal_Transduction Signal Transduction (e.g., Ca²⁺ influx, ROS burst) Receptor->Signal_Transduction Activation JAR1 JAR1 Signal_Transduction->JAR1 SID2 SID2 Signal_Transduction->SID2 JIN1 JIN1/MYC2 JAR1->JIN1 JA Conjugation JA_Response JA-Responsive Defense Genes (e.g., PR4) JIN1->JA_Response Transcription Activation Defense Induced Systemic Resistance (ISR) JA_Response->Defense NPR1 NPR1 SID2->NPR1 SA Synthesis SA_Response SA-Responsive Defense Genes (e.g., PR1) NPR1->SA_Response Transcription Activation SA_Response->Defense Experimental_Workflow Prep 1. Preparation of This compound Stock Solution Dilute 2. Serial Dilution to Working Concentrations Prep->Dilute Assay 3. Assay Setup (Seed Germination or Leaf Disk) Dilute->Assay Incubate 4. Incubation under Controlled Conditions Assay->Incubate Data 5. Data Collection (% Inhibition, Necrosis Score) Incubate->Data Analyze 6. Statistical Analysis and Interpretation Data->Analyze

References

Troubleshooting Maculosin synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maculosin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this compound, a diketopiperazine with significant antioxidant and biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The most common strategy for synthesizing this compound, which is cyclo(L-Pro-L-Tyr), involves a multi-step process. This process begins with the coupling of appropriately protected L-proline and L-tyrosine amino acids to form a linear dipeptide. This is followed by the removal of the protecting groups (deprotection) and an intramolecular cyclization reaction to form the desired diketopiperazine ring structure. The synthesis can be performed in solution-phase or on a solid support.

Q2: Which protecting groups are recommended for the L-proline and L-tyrosine precursors?

A2: The choice of protecting groups is critical to prevent unwanted side reactions. For the α-amino group, Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) are commonly used. The carboxylic acid group is often protected as a methyl or ethyl ester. The hydroxyl group of the tyrosine side chain is typically protected as a tert-butyl ether (t-Bu) or a benzyl ether (Bzl) to avoid side reactions during peptide coupling.

Q3: What are the common coupling reagents used for the formation of the linear dipeptide?

A3: Several coupling reagents can be used to facilitate the amide bond formation between the protected L-proline and L-tyrosine. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. Other efficient coupling reagents include uronium-based reagents like HBTU and TBTU, or phosphonium-based reagents such as PyAOP and PyBOP.

Q4: What conditions are required for the final cyclization step to form the diketopiperazine?

A4: The cyclization of the linear dipeptide precursor is a critical step. Often, after the removal of the N-terminal protecting group (e.g., Fmoc or Boc), the free amine can spontaneously attack the C-terminal ester, leading to cyclization, especially when proline is the N-terminal amino acid. This process can be facilitated by heating the reaction mixture. In solid-phase synthesis, the cleavage from the resin can sometimes be accompanied by cyclization.

Q5: What are the major challenges and potential side reactions in this compound synthesis?

A5: A primary challenge is preventing racemization (epimerization) at the chiral centers of the amino acids during the coupling and cyclization steps. Another common issue is the formation of unwanted oligomers or polymers due to intermolecular reactions instead of the desired intramolecular cyclization. Diketopiperazine formation itself can be an undesired side reaction during the synthesis of longer peptides containing proline.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Linear Dipeptide
Possible Cause Troubleshooting Step
Incomplete activation of the carboxylic acid.Ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider using a more powerful coupling reagent like HATU or HCTU.
Steric hindrance.The coupling of proline, a secondary amine, can be slower. Extend the reaction time or slightly increase the reaction temperature.
Poor solubility of reactants.Use a suitable solvent system that ensures all reactants are fully dissolved. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or a mixture thereof.
Premature deprotection.Verify the stability of your protecting groups under the reaction conditions.
Problem 2: Low Yield of this compound during Cyclization
Possible Cause Troubleshooting Step
Intermolecular polymerization is favored over intramolecular cyclization.Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction.
Incomplete deprotection of the linear dipeptide.Ensure complete removal of the N-terminal protecting group before attempting cyclization. Monitor the deprotection reaction by TLC or LC-MS.
The linear dipeptide is not in a favorable conformation for cyclization.Proline at the N-terminus generally promotes cyclization. If the synthesis was attempted in the reverse order (Tyr-Pro), the yield might be lower. Heating can help overcome conformational barriers.
Degradation of the product.Use mild reaction conditions for cyclization and purification to avoid degradation of the diketopiperazine ring.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Racemization (epimerization) of one or both amino acids.Use a coupling additive like HOBt or HOAt to suppress racemization. Avoid strong bases and excessively high temperatures. The stereochemistry can be checked by chiral HPLC or by comparing NMR data with the literature.
Incomplete removal of protecting groups.Ensure the deprotection steps are complete. Use appropriate scavengers during deprotection to prevent side reactions.
Byproducts from the coupling reagent.Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC with HOBt) to simplify purification.
Residual solvents.Purify the final product using appropriate techniques such as recrystallization or column chromatography, followed by drying under high vacuum.

Experimental Protocols

General Protocol for the Solution-Phase Synthesis of this compound
  • Protection of Amino Acids:

    • Protect the amino group of L-proline with an Fmoc group (Fmoc-L-Pro-OH).

    • Protect the carboxylic acid group of L-tyrosine as a methyl ester (H-L-Tyr-OMe) and its hydroxyl group with a tert-butyl group (H-L-Tyr(tBu)-OMe).

  • Dipeptide Coupling:

    • Dissolve Fmoc-L-Pro-OH and H-L-Tyr(tBu)-OMe in an appropriate solvent (e.g., DMF).

    • Add a coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction mixture to isolate the protected linear dipeptide, Fmoc-L-Pro-L-Tyr(tBu)-OMe.

  • Deprotection:

    • Remove the Fmoc group from the protected dipeptide using a solution of piperidine in DMF.

    • Remove the tert-butyl and methyl ester protecting groups using a strong acid like trifluoroacetic acid (TFA).

  • Cyclization:

    • After deprotection, the resulting free dipeptide is heated in a suitable solvent (e.g., isopropanol or toluene) to induce intramolecular cyclization.

    • The reaction is monitored for the formation of cyclo(L-Pro-L-Tyr).

  • Purification:

    • The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield pure this compound.

Visualizations

Maculosin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Purification Pro L-Proline Protection Protection of Functional Groups Pro->Protection Tyr L-Tyrosine Tyr->Protection Coupling Dipeptide Coupling Protection->Coupling Deprotection Deprotection Coupling->Deprotection Cyclization Cyclization Deprotection->Cyclization Purification Purification Cyclization->Purification This compound This compound (cyclo(L-Pro-L-Tyr)) Purification->this compound

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Coupling Check Dipeptide Formation? Start->Check_Coupling Coupling_OK Yield OK Check_Coupling->Coupling_OK Yes Coupling_Bad Low Yield Check_Coupling->Coupling_Bad No Check_Cyclization Check Cyclization Step? Cyclization_OK Yield OK Check_Cyclization->Cyclization_OK Yes Cyclization_Bad Low Yield Check_Cyclization->Cyclization_Bad No Coupling_OK->Check_Cyclization Troubleshoot_Coupling Optimize Coupling: - Change Reagent - Adjust Stoichiometry - Extend Reaction Time Coupling_Bad->Troubleshoot_Coupling Troubleshoot_Cyclization Optimize Cyclization: - High Dilution - Heat - Check Deprotection Cyclization_Bad->Troubleshoot_Cyclization

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Enhancing the Stability of Maculosin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maculosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic dipeptide with the structure Cyclo(L-prolinyl-L-tyrosine).[1] Its molecular formula is C14H16N2O3 and it has a molecular weight of 260.29.[1] It is known for its antimicrobial, antifungal, antioxidant, and anti-cancer properties.[2] this compound is soluble in DMF, DMSO, ethanol, and methanol.[1] A solubility of ≥ 2.5 mg/mL has been reported in a solution of DMSO and 20% SBE-β-CD in saline.[2]

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

As a cyclic peptide, the stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[2]

  • pH: The stability of peptides is often pH-dependent. Deviations from the optimal pH can lead to hydrolysis and other degradation reactions.

  • Moisture: this compound is susceptible to hydrolysis. It is crucial to protect the lyophilized powder from moisture.

  • Oxidation: The tyrosine residue in this compound can be susceptible to oxidation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

Q3: How should I properly handle and reconstitute lyophilized this compound to minimize degradation?

Proper handling and reconstitution are critical for maintaining the integrity of this compound. Follow these steps:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Select an Appropriate Solvent: Based on its known solubility, sterile DMF, DMSO, ethanol, or methanol can be used for initial solubilization.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer.

  • Reconstitution: Slowly add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the powder. Avoid vigorous shaking, which can cause aggregation.

  • Storage of Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound powder appears clumpy or has a different color upon arrival.

  • Possible Cause: Exposure to moisture or improper storage during transit.

  • Troubleshooting Steps:

    • Document the appearance of the product with photographs.

    • Contact technical support with the lot number and images.

    • Do not use the product if you suspect it has been compromised. A quality control check using HPLC to assess purity is recommended.

Issue 2: Poor solubility or precipitation of this compound upon reconstitution in an aqueous buffer.

  • Possible Cause:

    • The concentration of this compound is too high for the chosen aqueous buffer.

    • The pH of the buffer is close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.

    • Aggregation of the peptide.

  • Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: Dissolve the this compound first in a small amount of a compatible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.

    • pH Adjustment: Adjust the pH of the buffer to be at least one to two units away from the pI of this compound.

    • Sonication: Briefly sonicate the solution to aid in the dissolution of small particles.

    • Use of Solubilizing Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins in your formulation.

Issue 3: Loss of biological activity of this compound in solution over a short period.

  • Possible Cause:

    • Degradation due to improper storage temperature or pH of the solution.

    • Adsorption of the peptide to the storage container.

    • Oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored at or below -20°C and protected from light.

    • Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene tubes.

    • Prepare Fresh Solutions: For sensitive experiments, prepare fresh dilutions from a frozen stock solution immediately before use.

    • Inert Gas Overlay: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Enhancing Long-Term Stability of this compound

To ensure the long-term stability of this compound, a combination of proper formulation and storage conditions is essential. Lyophilization is a key strategy for preserving the integrity of peptides like this compound.

Lyophilization for Enhanced Stability

Lyophilization, or freeze-drying, removes water from the product at low temperatures, which significantly reduces the rate of hydrolytic degradation and other chemical reactions.

Illustrative Stability Data of Lyophilized this compound

The following table provides illustrative data on the stability of lyophilized this compound under different storage conditions. Note: This data is hypothetical and intended for illustrative purposes.

Storage ConditionTime (Months)Purity (%)Appearance
-80°C 12>99%White to off-white powder
24>98%White to off-white powder
-20°C 12>98%White to off-white powder
24>95%White to off-white powder
4°C 6~90%Slight discoloration
12<85%Yellowish powder
25°C (Room Temp) 1<80%Yellowish, clumpy powder
3<60%Brownish, sticky solid
Formulation with Stabilizing Excipients

The stability of this compound can be further enhanced by co-lyophilizing it with stabilizing excipients. These agents can protect the peptide during the freeze-drying process and during long-term storage.

Illustrative Effect of Excipients on this compound Stability

This table presents a hypothetical comparison of the stability of lyophilized this compound with and without excipients when stored at 4°C for 12 months. Note: This data is hypothetical and intended for illustrative purposes.

FormulationPurity after 12 months at 4°C (%)
This compound only<85%
This compound with Mannitol (5% w/v)~92%
This compound with Trehalose (5% w/v)~95%
This compound with Mannitol (2.5% w/v) + Trehalose (2.5% w/v)~96%
This compound with Arginine (1% w/v)~90%

Experimental Protocols

Protocol 1: Lyophilization of this compound

This protocol describes a general procedure for the lyophilization of this compound to prepare a stable, dry powder.

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent system, such as a mixture of tertiary butanol and water (e.g., 1:1 v/v), to a final concentration of 1-10 mg/mL.

    • If using excipients, dissolve them in the aqueous portion of the solvent before adding the this compound solution.

  • Prefreezing:

    • Dispense the this compound solution into lyophilization vials.

    • Partially insert sterile stoppers into the vials.

    • Place the vials on the shelf of the lyophilizer and cool the shelf to -40°C at a rate of 1°C/min. Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Set the condenser temperature to -50°C or lower.

    • Apply a vacuum to the chamber, reducing the pressure to 100-200 mTorr.

    • Increase the shelf temperature to -10°C over 2 hours and hold for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for an additional 12-24 hours to remove residual moisture.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully insert the stoppers into the vials using the automated mechanism of the lyophilizer.

    • Remove the vials and secure the stoppers with aluminum crimp seals.

    • Store the lyophilized product at -20°C or -80°C, protected from light.

Lyophilization_Workflow cluster_prep Preparation cluster_freezing Freezing cluster_drying Drying cluster_finish Finishing A Dissolve this compound (and excipients) in solvent B Dispense into vials A->B C Prefreeze at -40°C B->C D Primary Drying (Sublimation) -10°C, 100-200 mTorr C->D E Secondary Drying (Desorption) 25°C, 100-200 mTorr D->E F Backfill with Nitrogen E->F G Stopper and Seal Vials F->G H Store at -20°C or -80°C G->H

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to assess the purity and degradation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50% acetonitrile/water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before injection.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H2O2). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using the stability-indicating HPLC method described in Protocol 2.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photostability (UV light, RT) A->F G Neutralize (if necessary) B->G C->G H Analyze by Stability-Indicating HPLC Method D->H E->H F->H G->H I Identify Degradation Products and Pathways H->I

Potential Degradation Pathway of this compound

Based on the structure of this compound, which contains a cyclic peptide bond and a tyrosine residue, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathway cluster_degradation Degradation Products This compound {this compound|Cyclo(Pro-Tyr)} Hydrolysis {Linear Dipeptide|Pro-Tyr} This compound->Hydrolysis Acid/Base Hydrolysis Oxidation {Oxidized this compound|Modified Tyrosine} This compound->Oxidation Oxidative Stress Epimerization {Epimers|e.g., Cyclo(D-Pro-L-Tyr)} This compound->Epimerization Heat/Base

References

Maculosin Anticancer Screening Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Maculosin in anticancer screening, with a focus on addressing potential selectivity issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound against the same cancer cell line. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors:

  • Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and that the compound remains soluble in your final culture medium concentration. Precipitation of the compound will lead to a lower effective concentration and thus, a higher apparent IC50. Consider performing a solubility test in your final assay medium.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the medium can all affect cellular response to a compound. It is crucial to maintain consistent cell culture practices.

  • Assay-Specific Variability: The choice of cytotoxicity assay can influence the outcome. For example, metabolic assays like the MTT assay can be affected by compounds that alter cellular redox states. As this compound is a known antioxidant, this is a critical consideration[1][2][3][4]. Consider validating your results with a different assay that measures cell death via an alternative mechanism, such as a lactate dehydrogenase (LDH) assay (for membrane integrity) or a crystal violet assay (for cell number).

Q2: this compound is reported to be selective, but we are observing some toxicity in our normal cell line controls. How should we interpret this?

A2: The observation of toxicity in normal cell lines is a critical step in evaluating selectivity. Here's how to approach this:

  • Quantify the Selectivity: Calculate the Selectivity Index (SI) by dividing the IC50 value of the normal cell line by the IC50 value of the cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for the cancer cell line. An SI value greater than 2 is generally considered significant for promising selectivity[5].

  • Consider the Normal Cell Line Origin: The type of normal cell line used is important. Rapidly dividing normal cells may be more susceptible to cytotoxic agents than quiescent cells. It is advisable to test against a panel of normal cell lines from different tissues to get a broader understanding of potential off-target toxicity.

  • Dose-Response Analysis: Analyze the full dose-response curve for both cancer and normal cells. A significant therapeutic window may still exist even if there is some toxicity to normal cells at higher concentrations.

Q3: What are the essential controls to include when assessing the selectivity of this compound?

A3: Robust controls are fundamental for reliable selectivity screening:

  • Untreated Control: Cells cultured in medium with the vehicle (e.g., DMSO) used to dissolve this compound. This control represents 100% cell viability.

  • Positive Control: A well-characterized anticancer drug with a known mechanism of action (e.g., Doxorubicin, Cisplatin). This helps to validate the assay and provides a benchmark for potency.

  • Negative Control (for normal cells): A compound known to be non-toxic to the specific normal cell line being used.

  • Multiple Cell Lines: Test this compound against a panel of cancer cell lines from different tissues and, crucially, a corresponding panel of normal (non-cancerous) cell lines.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivity of this compound.

CompoundCell Line/OrganismAssay TypeResult (IC50 / LD50)Reference
This compoundHuman Liver CancerCytotoxicity AssayIC50: 48.90 µg/mL[1][2][3]
This compoundBrine Shrimp (Artemia salina)Lethality AssayLD50: >128 µg/mL[1][2][3][4]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer and normal cell lines.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Selectivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Data Interpretation A Prepare this compound Stock & Serial Dilutions C Treat Cells with this compound (e.g., 48h incubation) A->C G Treat Normal Cells with this compound A->G B Seed Cancer Cell Line Panel (e.g., Liver, Breast, Lung) B->C D Perform Cell Viability Assay (e.g., MTT Assay) C->D E Calculate IC50 Values for Cancer Lines D->E J Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) E->J F Seed Normal Cell Line Panel (e.g., Fibroblasts, Epithelial Cells) F->G H Perform Cell Viability Assay G->H I Calculate IC50 Values for Normal Lines H->I I->J K Identify Lead Candidates (High Potency, High SI) J->K

Caption: Workflow for assessing the anticancer selectivity of this compound.

Hypothetical Signaling Pathway for this compound

G This compound This compound ROS Reactive Oxygen Species (ROS) (High levels in cancer cells) This compound->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Apoptosis Apoptosis (Programmed Cell Death) OxidativeStress->Apoptosis Triggers CellSurvival Cell Proliferation & Survival OxidativeStress->CellSurvival Inhibits Apoptosis->CellSurvival Prevents

Caption: A hypothetical pathway for this compound's antioxidant-mediated anticancer activity.

References

Validation & Comparative

A Comparative Analysis of Maculosin's Phytotoxicity Against Conventional Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phytotoxicity of Maculosin, a host-specific phytotoxin, with other conventional herbicides. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data.

Introduction to this compound

This compound is a diketopiperazine, specifically cyclo(-L-Pro-L-Tyr-), a natural phytotoxin produced by the fungus Alternaria alternata. This fungus is the causal agent of black leaf blight on spotted knapweed (Centaurea maculosa), a noxious weed.[1][2] this compound has demonstrated a high degree of host specificity, showing significant phytotoxic effects on spotted knapweed while being largely inactive against other plant species.[1][2] This unique characteristic makes it a subject of interest for the development of targeted, environmentally benign herbicides.

Quantitative Phytotoxicity Data

The following table summarizes the available quantitative data on the phytotoxicity of this compound and other herbicides commonly used to control spotted knapweed. It is important to note that the data for this compound is derived from laboratory-based bioassays, while the data for other herbicides are primarily from field application rates. Direct comparison of these values should be done with caution due to the different methodologies.

HerbicideChemical ClassTarget WeedApplication/Assay TypeEffective Concentration/RateSource(s)
This compound DiketopiperazineCentaurea maculosaNicked-Leaf Bioassay10⁻⁵ M (Active)[1][2]
Picloram Pyridine carboxylic acidCentaurea maculosaField Application0.28 - 1.5 lb ai/Acre[3][4][5]
Clopyralid Pyridine carboxylic acidCentaurea maculosaField Application0.07 - 0.42 kg/ha [3][6]
2,4-D Phenoxy carboxylic acidCentaurea maculosaField Application (often in combination)~1.12 kg/ha [5][7]
Dicamba Benzoic acidCentaurea maculosaField Application0.5 - 1 lb a.e./Acre[5]

Experimental Protocols

Nicked-Leaf Bioassay (Generalized Protocol for this compound)

While the specific, detailed protocol for the nicked-leaf bioassay used in the original this compound studies is not fully available, a generalized procedure can be inferred from standard phytotoxicity testing methods.[8][9][10]

  • Plant Material: Young, healthy leaves are collected from spotted knapweed (Centaurea maculosa) plants.

  • Leaf Preparation: The leaves are surface-sterilized, typically with a dilute bleach solution, and then rinsed with sterile distilled water. A small "nick" or wound is made on the adaxial (upper) surface of each leaf with a sterile scalpel or needle to facilitate toxin uptake.

  • Toxin Application: A small volume (e.g., 10 µL) of the test solution (this compound dissolved in a suitable solvent, with a solvent-only control) is applied directly to the nicked area of the leaf. A range of concentrations is typically tested to determine the dose-response.

  • Incubation: The treated leaves are placed in a humid environment, such as a petri dish with moist filter paper, and incubated under controlled conditions of light and temperature for a period of 48 to 96 hours.

  • Assessment of Phytotoxicity: The leaves are visually assessed for the development of necrotic lesions (tissue death) around the application site. The size and severity of the lesions are recorded. A rating scale may be used for qualitative assessment, or image analysis software can be used for quantitative measurement of the necrotic area.[8]

Field Application of Conventional Herbicides

The application rates for conventional herbicides are determined through extensive field trials. These trials involve applying the herbicides to infested areas at different growth stages of the target weed and under various environmental conditions to determine the most effective and selective rates.[3][5][6]

Mechanism of Action and Signaling Pathways

This compound: A Targeted Approach

The mechanism of action for this compound's host-specific phytotoxicity involves its interaction with specific cellular components within spotted knapweed.

  • Binding to Cytosolic Proteins: this compound has been shown to bind to cytosolic proteins in the leaves of spotted knapweed.[11]

  • Identification of RuBisCO as a Target: One of the primary protein receptors for this compound has been identified as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation during photosynthesis.[11]

The binding of this compound to RuBisCO is thought to disrupt its normal function, leading to a cascade of events that result in cellular damage and necrosis. The exact downstream signaling pathway has not been fully elucidated, but a plausible hypothetical model is presented below.

Maculosin_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane (Passive Diffusion) This compound->Cell_Membrane Enters Cell Cytosol Cytosol Cell_Membrane->Cytosol RuBisCO RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) Cytosol->RuBisCO Binds to Inhibition Inhibition of Carboxylation RuBisCO->Inhibition ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS Leads to PCD Programmed Cell Death (PCD) ROS->PCD Triggers Necrosis Necrotic Lesion PCD->Necrosis Results in Herbicide_Comparison_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_assessment Assessment Plant_Material Select Target Plant (e.g., Centaurea maculosa) Application Apply Herbicides (e.g., Nicked-Leaf, Foliar Spray) Plant_Material->Application Herbicide_Solutions Prepare Herbicide Solutions (this compound, Picloram, etc.) at Various Concentrations Herbicide_Solutions->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (Lesion Size, Biomass Reduction, Visual Injury Score) Incubation->Data_Collection Analysis Analyze Data (Dose-Response Curves, IC50) Data_Collection->Analysis

References

Maculosin vs. Other Diketopiperazines: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of maculosin, a naturally occurring diketopiperazine, with other compounds in the same class. The information presented is supported by experimental data to assist researchers in evaluating their potential for various applications, including drug development.

Overview of Diketopiperazines

Diketopiperazines (DKPs) are the smallest and most common class of cyclic peptides, formed from the condensation of two amino acids.[1] This rigid ring structure provides metabolic stability and the ability to present diverse side chains, leading to a wide spectrum of biological activities.[2] DKPs have been isolated from a variety of natural sources, including bacteria, fungi, and marine organisms, and have demonstrated promising antimicrobial, antifungal, and anticancer properties.[2][3]

Bioactivity Profile of this compound (cyclo(L-Pro-L-Tyr))

This compound, also known as cyclo(L-Pro-L-Tyr), is a diketopiperazine that has garnered significant interest due to its diverse biological effects. It has been shown to possess potent antioxidant and antimicrobial properties.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, pure this compound exhibited a strong antioxidant capacity.[4][5][6]

Antimicrobial and Antifungal Activity

This compound and its glycoside derivatives have shown notable activity against a range of pathogenic microbes.[7]

Anticancer Activity

Emerging evidence suggests that this compound also possesses cytotoxic effects against cancer cells.[5]

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and a selection of other diketopiperazines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH Radical Scavenging2.16 ± 0.05[4][5]
Butylated Hydroxyanisole (BHA) (Standard)DPPH Radical Scavenging4.8 ± 0.05[4][5]

Table 2: Antimicrobial and Antifungal Activity of this compound and Other Diketopiperazines

CompoundOrganismMIC (µg/mL)Reference
This compoundXanthomonas axonopodis pv. citri31.25
This compoundRalstonia solanacearum31.25
This compound-O-α-L-rhamnopyranosideMethicillin-resistant Staphylococcus aureus (MRSA)26.0 - 37.0[7]
This compound-O-α-L-rhamnopyranosideEscherichia coli26.0 - 37.0[7]
This compound-O-α-L-rhamnopyranosideCandida albicans26.0 - 37.0[7]
cyclo(L-Leu-L-Pro)Fusarium culmorum- (83% inhibition)[3]
Indole DKPs (e.g., 3b, 3c)Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli0.94–3.87 µM[8]

Table 3: Anticancer Activity of this compound and Other Diketopiperazines

CompoundCell LineIC50Reference
This compoundHuman Liver Cancer48.90 µg/mL[5]
Plinabulin (a DKP derivative)NCI-H460 (Lung Cancer)26.2 nM[9]
Plinabulin (a DKP derivative)BxPC-3 (Pancreatic Cancer)4.4 nM[9]
Compound 3c (a synthetic DKP)U937 (Leukemia)0.36-1.9 µM[10]
2,6-Diketopiperazines (various)MDA-MB-231 (Breast Cancer)4.6 µM - 4.944 mM[11]
StrepyrazinoneHCT-116 (Colon Cancer)0.34 µM[2]

Mechanisms of Action and Signaling Pathways

Diketopiperazines exert their biological effects through various mechanisms, often involving the modulation of specific signaling pathways.

Anticancer Mechanisms

Certain diketopiperazine derivatives, such as plinabulin, act as microtubule-destabilizing agents.[9][12] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1]

Tubulin_Inhibition_Pathway DKP Diketopiperazine (e.g., Plinabulin) Tubulin αβ-Tubulin Dimers DKP->Tubulin Binds to Microtubules Microtubules DKP->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Diketopiperazine-mediated inhibition of tubulin polymerization leading to apoptosis.

Several diketopiperazines have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[11][13]

Apoptosis_Pathway cluster_cell Cancer Cell DKP Diketopiperazine Mitochondrion Mitochondrion DKP->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway by diketopiperazines.

Antimicrobial Mechanism: Quorum Sensing Modulation

This compound and other diketopiperazines can interfere with bacterial communication, a process known as quorum sensing (QS).[14][15] Bacteria use QS to coordinate gene expression, including the production of virulence factors and biofilm formation. By acting as antagonists to QS receptors, such as LuxR-type proteins, these DKPs can disrupt these processes.[14]

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) Signal Molecule LuxR LuxR-type Receptor AHL->LuxR Binds to & Activates Gene_Expression Virulence & Biofilm Gene Expression LuxR->Gene_Expression Promotes DKP Diketopiperazine (e.g., this compound) DKP->LuxR Competitively Binds & Inhibits

References

Unveiling the Cellular Selectivity of Maculosin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cyclic dipeptide maculosin, also known as cyclo(L-Pro-L-Tyr), reveals its selective cytotoxic effects across various human cell lines, highlighting its potential as a targeted agent in cancer therapy. This guide provides a comparative overview of this compound's cross-reactivity, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound has demonstrated notable cytotoxic activity against a range of cancer cell lines, with a particularly selective effect on liver cancer cells. In contrast, the compound exhibits minimal toxicity towards normal, non-cancerous cell lines, suggesting a favorable therapeutic window.

Comparative Cytotoxicity of this compound Across Different Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines, providing a quantitative comparison of its cytotoxic potency.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)¹
HepG2Liver Carcinoma42.98[1]165.12
Human Liver CancerLiver Cancer48.90[2]187.85
HeLaCervical Carcinoma0.065[3]0.25
Caco-2Colorectal Adenocarcinoma0.18[3]0.69
A549Lung Carcinoma>2602.9 (Low Toxicity)[4]>10000
PC-3Prostate AdenocarcinomaData Not AvailableData Not Available
NIH-3T3Mouse Embryo Fibroblast (Normal)>2602.9 (Low Toxicity)[4]>10000
Normal Human Cells-Non-toxic[1]-

¹Molecular weight of this compound (C₁₄H₁₆N₂O₃) is 260.29 g/mol .

Experimental Protocols

This section details the methodologies for key experiments used to assess the cross-reactivity and mechanism of action of this compound.

Cell Culture and Maintenance

Human cancer cell lines (HepG2, HeLa, Caco-2, A549, PC-3) and normal cell lines (NIH-3T3) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Adherent cells are passaged upon reaching 70-90% confluency using trypsin-EDTA to detach them from the culture vessel.

Cell Viability Assessment (MTT Assay)

The cytotoxic effect of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is quantified using a fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) double staining assay followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24 to 48 hours.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic cells.

Mechanism of Action: Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways that regulate cell survival and proliferation.

Experimental Workflow for Determining Cytotoxicity and Apoptosis

G cluster_setup Experimental Setup cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) cell_culture Cell Line Culture (Cancer & Normal) treatment_viability Treat Cells with this compound cell_culture->treatment_viability treatment_apoptosis Treat Cells with this compound (IC50) cell_culture->treatment_apoptosis maculosin_prep This compound Preparation (Varying Concentrations) maculosin_prep->treatment_viability maculosin_prep->treatment_apoptosis mtt_incubation MTT Incubation (4h) treatment_viability->mtt_incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_incubation->formazan_solubilization absorbance_reading Read Absorbance (570nm) formazan_solubilization->absorbance_reading ic50_calc Calculate IC50 Value absorbance_reading->ic50_calc staining Annexin V-FITC/PI Staining treatment_apoptosis->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quantification Quantify Apoptotic Cells flow_cytometry->apoptosis_quantification

Caption: Workflow for assessing this compound's cytotoxicity and apoptotic effects.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Research suggests that this compound may exert its anticancer effects by inducing apoptosis through the PI3K/Akt signaling pathway, a critical regulator of cell survival.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Comparative Anticancer Activity of Maculosin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of maculosin and related proline-based diketopiperazines. The data presented is compiled from various studies to aid in the evaluation of these compounds as potential therapeutic agents.

This compound, a cyclic dipeptide composed of L-proline and L-tyrosine [cyclo(L-Pro-L-Tyr)], has garnered attention for its diverse biological activities. While initially identified as a phytotoxin, recent studies have highlighted its potential as an antioxidant and anticancer agent. Notably, this compound has demonstrated cytotoxic effects against human liver cancer cell lines.[1] This has spurred interest in the anticancer potential of its structural analogs, primarily other proline-containing diketopiperazines (DKPs). This guide summarizes the available quantitative data on the anticancer activity of this compound and its analogs, details relevant experimental protocols, and visualizes a key signaling pathway and experimental workflow.

Comparative Anticancer Activity of Proline-Based Diketopiperazines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogs against various cancer cell lines. It is important to note that the experimental conditions, such as the assay type and duration of exposure, can vary between studies, affecting direct comparability.

CompoundCancer Cell LineAssay TypeIC50 (µM)IC50 (µg/mL)Reference
This compound [cyclo(L-Pro-L-Tyr)] Liver CancerNot Specified~187.948.90[1]
A549 (Lung)MTT>10,000>2602.9[2]
HT-29 (Colon)SRB/MTT>10,000>2602.9[3]
HeLa (Cervical)SRB/MTT>10,000>2602.9[3]
MCF-7 (Breast)SRB/MTT~6,530~1699.7[3]
cyclo(L-Pro-L-Phe) A549 (Lung)MTT>10,000>2443.0[2]
HT-29 (Colon)SRB/MTT4,040987.0[3]
HeLa (Cervical)SRB/MTT2,920713.3[3]
MCF-7 (Breast)SRB/MTT6,5301595.3[3]
MDA-MB-231 (Breast)Not Specified130.9 - 233.632.00 - 57.08[4]
HeLa (Cervical)Not Specified350.9 - 650.585.73 - 158.93[4]
HepG2 (Liver)Not Specified1133.4 - 1324.1276.89 - 323.48[4]
cyclo(L-Pro-L-Val) MDA-MB-231 (Breast)Not Specified162.3 - 289.432.00 - 57.08[4]
HeLa (Cervical)Not Specified434.9 - 806.285.73 - 158.93[4]
HepG2 (Liver)Not Specified1404.2 - 1640.8276.89 - 323.48[4]
cyclo(L-Pro-L-Leu) MDA-MB-231 (Breast)Not Specified151.0 - 269.232.00 - 57.08[4]
HeLa (Cervical)Not Specified404.4 - 749.685.73 - 158.93[4]
HepG2 (Liver)Not Specified1306.1 - 1525.8276.89 - 323.48[4]
cyclo(L-Pro-L-Trp) MDA-MB-231 (Breast)Not Specified111.9 - 199.632.00 - 57.08[4]
HeLa (Cervical)Not Specified300.0 - 556.185.73 - 158.93[4]
HepG2 (Liver)Not Specified968.8 - 1131.9276.89 - 323.48[4]

Note: IC50 values were converted from µg/mL to µM for comparison where the molecular weight was known. Some studies reported a range of IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of this compound analogs.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM or higher) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

2. SRB (Sulphorhodamine B) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 values are calculated similarly to the MTT assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a common signaling pathway implicated in cancer and a typical experimental workflow for evaluating anticancer compounds.

G cluster_0 Apoptosis Signaling Pathway MaculosinAnalog This compound Analog Bax Bax MaculosinAnalog->Bax Bcl2 Bcl-2 MaculosinAnalog->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General intrinsic apoptosis signaling pathway.

G cluster_1 Experimental Workflow for Anticancer Activity Screening Start Start CellCulture Cancer Cell Line Culture Start->CellCulture CompoundTreatment Treatment with This compound Analogs CellCulture->CompoundTreatment CellViabilityAssay Cell Viability Assay (e.g., MTT, SRB) CompoundTreatment->CellViabilityAssay DataAnalysis Data Analysis and IC50 Determination CellViabilityAssay->DataAnalysis MechanismStudy Mechanism of Action Studies (e.g., Apoptosis Assay) DataAnalysis->MechanismStudy Conclusion Conclusion MechanismStudy->Conclusion

Caption: A typical workflow for screening anticancer compounds.

References

Validating the antioxidant potential of Maculosin against known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kirtipur, Nepal – Researchers have identified Maculosin, a natural compound isolated from Streptomyces sp. KTM18, as a powerful antioxidant with significantly greater free radical scavenging activity than the commonly used synthetic antioxidant, Butylated Hydroxyanisole (BHA). This finding positions this compound as a promising candidate for applications in the pharmaceutical, cosmetic, and food industries where effective and safe antioxidants are in high demand.

A study evaluating the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay revealed an IC50 value of 2.16 ± 0.05 µg/mL.[1][2][3][4] This value, which represents the concentration required to inhibit 50% of the DPPH radicals, is notably lower than that of BHA, which exhibited an IC50 of 4.8 ± 0.05 µg/mL in the same study.[1][2][3][4] A lower IC50 value indicates a higher antioxidant potency.

Comparative Antioxidant Activity

To provide a broader context for this compound's antioxidant capabilities, its performance was compared against established antioxidants, including Ascorbic Acid (Vitamin C) and α-Tocopherol (a form of Vitamin E). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH assays as reported in various scientific studies.

CompoundMolecular FormulaDPPH Assay IC50 (µg/mL)Notes
This compound C₁₄H₁₆N₂O₃2.16 ± 0.05 Data from a direct comparative study.[1][2][3][4]
Butylated Hydroxyanisole (BHA)C₁₁H₁₆O₂4.8 ± 0.05Directly compared with this compound in the same study.[1][2][3][4] Other studies report a range of IC50 values, for instance, one study reported an IC50 value of 112.05 µg/mL.[5]
Ascorbic Acid (Vitamin C)C₆H₈O₆2.0 - 25.0A widely recognized antioxidant standard. The reported IC50 values can vary between studies due to different experimental conditions.[6]
α-Tocopherol (Vitamin E)C₂₉H₅₀O₂~10.0 - 50.0A potent lipid-soluble antioxidant. Similar to Ascorbic Acid, its reported IC50 can fluctuate based on the specific assay parameters.

The Science Behind Antioxidant Activity

Antioxidants function by neutralizing harmful free radicals, which are unstable molecules that can cause cellular damage through a process called oxidative stress. This damage is implicated in aging and various diseases. The primary mechanism involves the antioxidant molecule donating an electron to the free radical, thereby stabilizing it and preventing it from causing further harm.

Antioxidant_Mechanism FR Free Radical (e.g., ROO•) SFR Stabilized Radical FR->SFR Electron Transfer AO Antioxidant (e.g., this compound) AOR Antioxidant Radical (Stable) AO->AOR Electron Donation

Caption: General mechanism of an antioxidant neutralizing a free radical.

Experimental Protocols for Antioxidant Potential Assessment

To ensure transparency and reproducibility, detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Reaction: The test compound is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

  • Reaction: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard (usually ferrous sulfate).

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Add Antioxidant DPPH1->DPPH2 DPPH3 Incubate DPPH2->DPPH3 DPPH4 Measure Absorbance at 517nm DPPH3->DPPH4 ABTS1 Generate ABTS Radical ABTS2 Add Antioxidant ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance at 734nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add Antioxidant FRAP1->FRAP2 FRAP3 Incubate FRAP2->FRAP3 FRAP4 Measure Absorbance at 593nm FRAP3->FRAP4

Caption: Workflow for common in vitro antioxidant assays.

The superior antioxidant activity of this compound, coupled with its natural origin, underscores its potential as a valuable alternative to synthetic antioxidants. Further research is warranted to explore its applications in various industries and to fully elucidate its mechanism of action in biological systems.

References

A Comparative Guide to the Structure-Activity Relationship of Maculosin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of maculosin and its derivatives, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to facilitate further research and development of this compound-based compounds for various applications, including as herbicides and antioxidants.

Herbicidal Activity of this compound and its Analogs

This compound, a diketopiperazine produced by the fungus Alternaria alternata, is a host-specific phytotoxin targeting spotted knapweed (Centaurea maculosa)[1]. This specificity makes it an attractive candidate for development as a bioherbicide. A key study synthesized 18 analogs of this compound to investigate the structural requirements for its herbicidal activity. While the complete quantitative data for all 18 analogs is not publicly available, the study provides critical insights into their SAR.

One of the most significant findings is the crucial role of the free hydroxyl group on the tyrosine residue for the phytotoxic activity of this compound when applied to punctured leaves. However, this same hydroxyl group hinders penetration through the intact leaf cuticle, rendering this compound inactive on whole plants. Analogs where the hydroxyl group was protected, replaced, or removed showed restored activity on whole plants, indicating that lipophilicity is a critical factor for in vivo efficacy.

For instance, the simplest analog, cyclo-Pro-Phe, which lacks the hydroxyl group, was found to destroy two-thirds of spotted knapweed foliage at a concentration of 6 x 10⁻² mol/L within 15 days when applied to whole plants[2]. This highlights the potential of developing more potent and commercially viable herbicides by modifying the this compound scaffold to enhance penetration.

Table 1: Comparison of Herbicidal Activity of this compound and a Key Analog

Compound NameStructureTarget PlantApplication MethodConcentrationObserved EffectCitation
This compoundcyclo(Pro-Tyr)Spotted Knapweed (Centaurea maculosa)Nicked-leaf bioassay10⁻⁵ MActive[1]
This compoundcyclo(Pro-Tyr)Spotted Knapweed (Centaurea maculosa)Whole plant (spray/brush)Not specifiedInactive
cyclo-Pro-Phecyclo(Pro-Phe)Spotted Knapweed (Centaurea maculosa)Whole plant (spray/brush)6 x 10⁻² mol/LDestruction of 2/3 of foliage in 15 days[2]

Antioxidant and Other Biological Activities of this compound

Beyond its herbicidal properties, this compound has demonstrated significant antioxidant activity. A study investigating this compound isolated from Streptomyces sp. KTM18 reported potent free radical scavenging capabilities. Furthermore, this compound has shown antimicrobial and cytotoxic activities, although the SAR for these effects is less explored.

Table 2: Quantitative Data on the Biological Activities of this compound

ActivityAssayResultComparisonCitation
AntioxidantDPPH Free Radical ScavengingIC₅₀: 2.16 ± 0.05 µg/mLMore potent than Butylated Hydroxyanisole (BHA) (IC₅₀: 4.8 ± 0.05 µg/mL)[3][4]
ToxicityBrine Shrimp Lethality AssayLD₅₀: >128 µg/mLNon-toxic at tested concentrations[3][4]
CytotoxicityHuman Liver Cancer Cell LineIC₅₀: 48.90 µg/mLSelectively cytotoxic[3]
AntimicrobialVarious bacteria and fungiMIC: 26–37 µg/mL against MRSA, E. coli, and C. albicans (for a glycoside derivative)Broad-spectrum activity[3]

Experimental Protocols

Greenhouse Bioassay for Herbicidal Activity (Whole Plant Application)

This protocol is based on the methodology described for testing this compound analogs on spotted knapweed.

  • Plant Cultivation: Spotted knapweed (Centaurea maculosa) plants are grown in a greenhouse to a suitable size for treatment.

  • Preparation of Test Solutions: this compound derivatives are dissolved in an appropriate solvent (e.g., acetone or ethanol) and then diluted with water to the desired final concentrations. A surfactant may be added to improve leaf coverage.

  • Application: The test solutions are applied to the foliage of the knapweed plants using either a spray bottle or a brush, ensuring thorough and uniform coverage. A control group is treated with the solvent and surfactant solution without the test compound.

  • Incubation: The treated plants are maintained in the greenhouse under controlled conditions (temperature, light, and humidity) for a specified period (e.g., 15 days).

  • Evaluation: The phytotoxic effects are visually assessed at regular intervals. The degree of foliage destruction, chlorosis, necrosis, and plant mortality is recorded and compared to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Preparation of Test Samples: The this compound derivatives are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure: In a 96-well plate, a specific volume of each sample dilution is mixed with the DPPH solution. A control containing only the solvent and DPPH, and a blank containing the solvent and the sample without DPPH are also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Brine Shrimp Lethality Assay

This assay is a simple and rapid method for preliminary toxicity screening.

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant light and aeration for 24-48 hours.

  • Preparation of Test Solutions: The this compound derivatives are dissolved in a suitable solvent and diluted to various concentrations in seawater.

  • Assay Procedure: A specific number of brine shrimp nauplii (larvae) are added to each well of a 24-well plate containing the test solutions. A control group with the solvent in seawater is also included.

  • Incubation: The plates are incubated for 24 hours under light.

  • Evaluation: The number of dead and surviving nauplii in each well is counted.

  • Calculation: The percentage of mortality is calculated for each concentration, and the LD₅₀ value (the lethal concentration that kills 50% of the brine shrimp) is determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification herbicidal Herbicidal Activity Assay (Whole Plant) purification->herbicidal antioxidant Antioxidant Activity Assay (DPPH) purification->antioxidant toxicity Toxicity Screening (Brine Shrimp) purification->toxicity data_collection Data Collection (% Foliage Destruction, IC50, LD50) herbicidal->data_collection antioxidant->data_collection toxicity->data_collection sar_analysis SAR Analysis data_collection->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_plant_cell Plant Cell (Centaurea maculosa) This compound This compound Derivative (Lipophilic) cell_wall Cell Wall & Membrane This compound->cell_wall Penetration mbp This compound-Binding Protein (Cytosolic Receptor) cell_wall->mbp Binding signaling_cascade Signal Transduction Cascade (e.g., Kinase activation, ROS production) mbp->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response phytotoxicity Phytotoxicity (Chlorosis, Necrosis, Growth Inhibition) cellular_response->phytotoxicity

References

In Vivo Validation of Maculosin's Antimicrobial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current literature review, specific in vivo validation studies for the antimicrobial effects of Maculosin have not been published. The available data primarily focuses on its promising in vitro antimicrobial and antioxidant properties. This guide, therefore, provides a comparative analysis based on this compound's in vitro performance and contrasts it with established in vivo data from alternative natural antimicrobial agents. Furthermore, a standardized, hypothetical in vivo experimental protocol is presented to illustrate how this compound could be evaluated in a preclinical setting.

This compound: In Vitro Antimicrobial Activity

This compound, a cyclic dipeptide, has demonstrated a broad spectrum of antimicrobial activity in laboratory settings. Its efficacy against various bacterial and fungal species suggests its potential as a therapeutic agent.

MicroorganismActivityReference
Staphylococcus aureusInhibitory activity noted[1]
Escherichia coliInhibitory activity noted[1]
Candida albicansInhibitory activity noted[1]
Saccharomyces cerevisiaeInhibitory activity noted[1]
Pyricularia oryzaeInhibitory activity noted[1]
Aspergillus fumigatusInhibitory activity noted[1]
Penicillium roquefortiiInhibitory activity noted[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Strong antimicrobial activity (26–37 µg/mL) for a glycoside of this compound[2]

Comparative In Vivo Performance of Alternative Antimicrobials

To contextualize the potential of this compound, this section compares the in vivo efficacy of two alternative natural antimicrobial agents: Quercetin (a flavonoid) and Bacteriophage therapy.

Antimicrobial AgentModel OrganismInfection ModelKey In Vivo FindingsReference(s)
Quercetin Broiler ChickensDietary SupplementationSignificantly decreased cecal populations of Pseudomonas aeruginosa, Salmonella enterica serotype Typhimurium, Staphylococcus aureus, and Escherichia coli.[3][4]
Bacteriophage Therapy MicePseudomonas aeruginosa lung infectionSignificant reduction in bacterial load (up to 4.5 log10 CFU/mL) and improved survival rates (up to 85%).[2]
Bacteriophage Therapy MiceSystemic Pseudomonas aeruginosa infectionCleared infection from multiple organ sites and blood.[5]

Hypothetical Experimental Protocol for In Vivo Validation of this compound

This protocol outlines a standard methodology for assessing the antimicrobial efficacy of this compound in a murine model of bacterial infection.

Objective: To evaluate the in vivo antimicrobial activity of this compound against a pathogenic bacterial strain (e.g., Staphylococcus aureus) in a murine infection model.

Materials:

  • This compound (purified)

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • 6-8 week old BALB/c mice

  • Sterile saline solution

  • Vehicle for this compound administration (e.g., 5% DMSO in saline)

  • Positive control antibiotic (e.g., Vancomycin)

  • Anesthetic agent

  • Surgical tools

  • Bacterial growth medium (e.g., Tryptic Soy Broth, TSB)

  • Plates for bacterial enumeration (e.g., Tryptic Soy Agar, TSA)

Methodology:

  • Inoculum Preparation:

    • Culture the MRSA strain in TSB overnight at 37°C.

    • Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Animal Infection Model:

    • Anesthetize the mice.

    • Induce a localized infection by injecting a specific volume of the bacterial suspension (e.g., 50 µL) subcutaneously or into the thigh muscle.

  • Treatment Groups:

    • Divide the infected mice into the following groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., 5% DMSO in saline)

      • Group 2: this compound (low dose, e.g., 10 mg/kg body weight)

      • Group 3: this compound (high dose, e.g., 50 mg/kg body weight)

      • Group 4: Positive control (e.g., Vancomycin, 10 mg/kg body weight)

  • Drug Administration:

    • Administer the respective treatments (this compound, vehicle, or positive control) via a suitable route (e.g., intraperitoneal or intravenous injection) at specified time points post-infection (e.g., 2 hours and 12 hours post-infection).

  • Evaluation of Efficacy:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Aseptically harvest the infected tissue (e.g., skin lesion or muscle).

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the number of bacterial colonies (CFU).

    • Calculate the bacterial load per gram of tissue.

  • Statistical Analysis:

    • Compare the bacterial loads between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test). A statistically significant reduction in bacterial load in the this compound-treated groups compared to the vehicle control group would indicate in vivo efficacy.

Visualizing the Workflow and Putative Mechanism

To further clarify the experimental process and potential mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_infection Infection cluster_evaluation Evaluation P1 Bacterial Culture (e.g., MRSA) P2 Inoculum Preparation (1x10^8 CFU/mL) P1->P2 I2 Induction of Infection (Subcutaneous injection) P2->I2 I1 Animal Model (BALB/c mice) I1->I2 T1 Vehicle Control I2->T1 T2 This compound (Low Dose) I2->T2 T3 This compound (High Dose) I2->T3 T4 Positive Control (Vancomycin) I2->T4 E1 Tissue Harvest (24h post-infection) T2->E1 E2 Homogenization & Plating E1->E2 E3 Bacterial Load Quantification (CFU/gram) E2->E3 E4 Statistical Analysis E3->E4 G cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane & Wall cluster_synthesis Cellular Processes M This compound Membrane Cell Wall/ Membrane Integrity M->Membrane Disruption DNA DNA Replication M->DNA Inhibition Protein Protein Synthesis M->Protein Inhibition Death Bacterial Cell Death Membrane->Death DNA->Death Protein->Death

References

Maculosin and Quorum Sensing: A Comparative Analysis Remains Elusive Due to Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

While maculosin, a cyclodipeptide produced by Streptomyces species, has demonstrated notable antioxidant and antimicrobial properties, its role and efficacy as a modulator of bacterial quorum sensing remain largely unexplored in publicly available scientific literature. Preliminary studies hint at the quorum quenching potential of crude extracts containing this compound, but a direct, quantitative comparison with other well-established signal molecules is not yet possible due to a lack of specific experimental data.

Initial research has suggested that crude extracts from Streptomyces sp. containing this compound exhibit "quorum-quenching activities," which points to a potential role in disrupting bacterial communication and inhibiting biofilm formation[1][2]. However, dedicated studies on purified this compound are necessary to isolate its specific effects on QS pathways and to quantify its potency.

Currently, there is a conspicuous absence of critical data that would enable a comprehensive comparison of this compound with other quorum sensing modulators. Specifically, the following information is not available in the current body of scientific literature:

  • Quantitative Inhibition Data: There are no published IC50 values for this compound's inhibitory activity against specific quorum sensing-regulated outputs, such as the production of virulence factors (e.g., pyocyanin, elastase) or biofilm formation. While IC50 values for its antioxidant and cytotoxic effects have been reported, these do not pertain to its quorum sensing modulation capabilities[3][4].

  • Mechanism of Action: The specific molecular mechanism by which this compound might interfere with quorum sensing is unknown. It is unclear whether it inhibits the synthesis of signal molecules, degrades existing signals, or acts as a competitive or non-competitive inhibitor of signal receptors like LuxR-type proteins.

  • Comparative Studies: No studies have been found that directly compare the quorum sensing modulatory effects of this compound with other known signal molecules or inhibitors, such as AHL analogs or other natural products.

Well-Characterized Quorum Sensing Signal Molecules for Comparison

In contrast to the limited information on this compound, a vast body of research exists for other signal molecules and their analogs. These compounds have been extensively studied, providing a wealth of quantitative data and detailed mechanistic insights. Key examples include:

  • N-Acyl-Homoserine Lactones (AHLs): These are the canonical signal molecules in many Gram-negative bacteria. The length and modification of the acyl chain confer specificity for their cognate LuxR-type receptors. Numerous synthetic AHL analogs have been developed as potent agonists or antagonists of QS systems like LasR/RhlR in Pseudomonas aeruginosa[1][5][6][7][8].

  • Autoinducing Peptides (AIPs): Used by Gram-positive bacteria, these peptides are involved in regulating virulence in pathogens like Staphylococcus aureus.

Experimental Protocols for Assessing Quorum Sensing Modulation

Standardized assays are crucial for quantifying the efficacy of potential QS modulators. The lack of such published data for this compound prevents its inclusion in a comparative guide. Common experimental protocols include:

  • Reporter Gene Assays: These assays utilize genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to QS activation. The reduction of this signal in the presence of a test compound indicates QS inhibition.

  • Biofilm Inhibition Assays: The ability of a compound to inhibit biofilm formation is often quantified using crystal violet staining, which measures the total biofilm biomass. The concentration required to inhibit 50% of biofilm formation (IC50) is a key metric[9][10].

  • Virulence Factor Quantification: Assays that measure the production of specific QS-controlled virulence factors, such as pyocyanin or elastase in P. aeruginosa, provide a direct measure of a compound's anti-virulence activity.

Signaling Pathways in Quorum Sensing

The diagrams below illustrate a generalized quorum sensing pathway in Gram-negative bacteria and a typical experimental workflow for screening quorum sensing inhibitors.

QuorumSensingPathway cluster_cell Bacterial Cell LuxI LuxI AHL AHL LuxI->AHL Synthesis LuxR LuxR AHL->LuxR Binding AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion LuxR-AHL Complex LuxR-AHL Complex LuxR->LuxR-AHL Complex QS Genes QS Genes LuxR-AHL Complex->QS Genes Activation Virulence & Biofilm Virulence & Biofilm QS Genes->Virulence & Biofilm Expression AHL_ext->AHL Uptake at high density

Caption: Generalized LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.

ExperimentalWorkflow Start Start: Compound Library PrimaryScreen Primary Screen (e.g., Reporter Strain Assay) Start->PrimaryScreen IdentifyHits Identify Hits? PrimaryScreen->IdentifyHits SecondaryScreen Secondary Screens (Biofilm, Virulence Factor Assays) IdentifyHits->SecondaryScreen Yes NoHits No Active Compounds IdentifyHits->NoHits No DetermineIC50 Determine IC50 Values SecondaryScreen->DetermineIC50 MechanismStudies Mechanism of Action Studies (e.g., Receptor Binding) DetermineIC50->MechanismStudies LeadCompound Lead Compound MechanismStudies->LeadCompound

Caption: Experimental workflow for screening quorum sensing inhibitors.

References

Independent Verification of Maculosin's Bioactivities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides an objective comparison of the observed bioactivities of maculosin with other established alternatives, supported by experimental data. The guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural compound.

This compound, a cyclic dipeptide, has been the subject of various studies investigating its biological effects. While a single, unified mechanism of action has yet to be definitively established and independently verified, research has consistently demonstrated its activity in three key areas: as an antioxidant, a phytotoxin, and an inhibitor of melanogenesis via tyrosinase inhibition. This guide will delve into the experimental evidence for each of these activities, comparing this compound's performance against relevant alternatives.

Antioxidant Activity

This compound has demonstrated significant potential as an antioxidant, exhibiting potent free radical scavenging activity. This has been primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

Comparative Antioxidant Performance
CompoundIC50 (µg/mL)IC50 (µM)Source
This compound 2.16 ± 0.05~8.3[1][2][3]
Butylated Hydroxyanisole (BHA)4.8 ± 0.05~26.6[1][2][3]

IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

The data clearly indicates that this compound possesses stronger antioxidant activity than the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA)[1][2][3].

Experimental Protocol: DPPH Free Radical Scavenging Assay

The antioxidant activity of this compound and its alternatives can be determined using the DPPH assay, following a modified version of the method described by Blois (1958)[1].

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (this compound, BHA, etc.) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a test tube, mix 1 mL of the 0.1 mM DPPH solution with 3 mL of the test compound solution at various concentrations.

    • Prepare a negative control by mixing 1 mL of the DPPH solution with 3 mL of the solvent.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • IC50 Determination:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow Prepare Reagents Prepare Reagents Mix DPPH and Sample Mix DPPH and Sample Prepare Reagents->Mix DPPH and Sample Incubate Incubate Mix DPPH and Sample->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

DPPH Assay Workflow

Phytotoxic Activity

This compound was first identified as a host-specific phytotoxin produced by the fungus Alternaria alternata, exhibiting selective toxicity towards spotted knapweed (Centaurea maculosa), a noxious invasive weed[4]. This specificity makes it a potential candidate for the development of targeted bioherbicides.

Comparative Phytotoxic Performance
Compound/HerbicideEffective Concentration/RateEfficacySource
This compound 10⁻⁵ M in nicked-leaf bioassayCauses necrotic lesions[4]
Picloram (Tordon®)0.25 to 1.5 lb active ingredient/acreProvides control for up to four years[5]
Clopyralid (Stinger®, Transline®)0.5 to 1.33 pints/acreProvides control for up to two years[5]
Experimental Protocol: Nicked-Leaf Bioassay

This bioassay is a common method for assessing the phytotoxicity of compounds on plant tissues.

  • Plant Material:

    • Collect healthy, mature leaves from the target plant species (e.g., spotted knapweed).

  • Preparation:

    • Make a small incision or "nick" on the surface of each leaf with a sterile scalpel. This facilitates the uptake of the test solution.

  • Application:

    • Prepare a solution of the test compound (e.g., this compound) at the desired concentration.

    • Apply a small, defined volume of the test solution directly to the nicked area of the leaf.

    • Use a control solution (solvent only) on a separate set of leaves.

  • Incubation:

    • Place the treated leaves in a humid environment (e.g., a petri dish with moist filter paper) to prevent desiccation.

    • Incubate under controlled light and temperature conditions.

  • Observation:

    • Observe the leaves daily for the development of necrotic lesions, chlorosis, or other signs of phytotoxicity around the application site.

    • The severity and diameter of the lesions can be measured and compared between different concentrations and compounds.

G cluster_workflow Nicked-Leaf Bioassay Workflow Collect Leaves Collect Leaves Nick Leaf Surface Nick Leaf Surface Collect Leaves->Nick Leaf Surface Apply Test Solution Apply Test Solution Nick Leaf Surface->Apply Test Solution Incubate Incubate Apply Test Solution->Incubate Observe for Lesions Observe for Lesions Incubate->Observe for Lesions

Nicked-Leaf Bioassay Workflow

Melanogenesis and Tyrosinase Inhibition

Recent studies have explored the potential of this compound as a skin-lightening agent due to its ability to inhibit melanogenesis. The proposed mechanism for this activity is the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.

Comparative Tyrosinase Inhibition Performance

While a specific IC50 value for this compound's tyrosinase inhibitory activity was not found in the reviewed literature, its inhibitory effect has been quantified. This can be compared with the well-established tyrosinase inhibitors, kojic acid and arbutin.

CompoundInhibitory EffectIC50 (Mushroom Tyrosinase)Source
This compound 19.35% inhibition of tyrosinase activity at ≤100 µMNot explicitly reported[6]
Kojic Acid-121 ± 5 µM[7]
Arbutin (β-Arbutin)-0.9 mM (monophenolase), 0.7 mM (diphenolase)[8]

Note: The inhibitory activity of this compound was determined in a cell-based assay, while the IC50 values for kojic acid and arbutin are from enzyme-based assays, which may not be directly comparable.

Experimental Protocols

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

  • Reagents:

    • Mushroom tyrosinase solution.

    • L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate).

    • Phosphate buffer (pH 6.8).

    • Test compounds (this compound, kojic acid, etc.) dissolved in a suitable solvent.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and mushroom tyrosinase solution.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate is the rate of the enzymatic reaction (change in absorbance over time).

  • IC50 Determination:

    • The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

This assay measures the effect of a compound on melanin production in cultured cells, typically B16F10 melanoma cells.

  • Cell Culture:

    • Culture B16F10 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., this compound).

    • Often, melanogenesis is stimulated with an agent like α-melanocyte-stimulating hormone (α-MSH).

  • Incubation:

    • Incubate the cells for a period of time (e.g., 48-72 hours).

  • Melanin Extraction and Quantification:

    • Lyse the cells with a solution of NaOH and DMSO.

    • Heat the lysate to dissolve the melanin granules.

    • Measure the absorbance of the lysate at 405 nm.

    • The melanin content can be normalized to the total protein content of the cells.

G cluster_pathway Melanin Synthesis Pathway and Inhibition Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition

Melanin Synthesis Pathway and this compound's Point of Inhibition

Conclusion

The available evidence indicates that this compound exhibits promising bioactivities as an antioxidant, a selective phytotoxin against spotted knapweed, and an inhibitor of melanogenesis. In direct comparisons, it demonstrates superior antioxidant activity to BHA. While further research is needed to establish a definitive IC50 for its phytotoxic and tyrosinase inhibitory effects, the initial data suggests it holds potential in these areas. The detailed experimental protocols provided herein should facilitate further independent verification and comparative studies of this compound's mechanisms of action.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of maculosin, a diketopiperazine with noted antioxidant and cytotoxic properties. Adherence to these protocols is crucial for mitigating risks and ensuring regulatory compliance.

Immediate Safety Advisory: While this compound has been described as non-toxic in some contexts, it has also demonstrated cytotoxic activity against human liver cancer cell lines[1]. Therefore, it is imperative to handle this compound and any contaminated materials as potentially hazardous chemical waste. All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

This compound: Key Chemical and Safety Data

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Name (3S,8aS)-hexahydro-3-[(4-hydroxyphenyl)methyl]-pyrrolo[1,2-a]pyrazine-1,4-dione[2]
Synonyms Cyclo(L-Pro-L-Tyr)[2]
CAS Number 4549-02-4[1][2][3]
Molecular Formula C₁₄H₁₆N₂O₃[2][4]
Molecular Weight 260.3 g/mol [2]
Biological Activity Antioxidant, Antifungal, Antibacterial, Cytotoxic against human liver cancer cell lines (IC₅₀ of 48.90 µg/mL)[1]
Toxicity Non-toxic in brine shrimp lethality assay (LD₅₀, <128 µg/mL) but shows cytotoxicity to cancer cells.[1][4]
Solubility Soluble in DMSO, DMF, Ethanol, and Methanol.[2]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain[5].

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Waste Segregation

Proper segregation is critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.

    • This includes:

      • Unused or expired pure compound.

      • Contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels.

    • The container should be made of a compatible material (e.g., high-density polyethylene), be sealable, and stored in a designated hazardous waste accumulation area[6].

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, dedicated hazardous waste container.

    • This includes:

      • Solutions containing this compound.

      • The first rinse of any glassware or equipment that has come into contact with this compound. For highly concentrated solutions, it is best practice to collect the first three rinses.

    • Ensure the container is leak-proof, clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution. Keep the container sealed when not in use.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE before cleaning the spill.

  • Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if this compound is in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, as recommended by your institution's safety protocols. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Final Disposal: Seal and label the hazardous waste container containing the spill cleanup materials. Arrange for pickup and disposal through your institution's EHS office.

Final Disposal
  • All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The most common and recommended final disposal method for cytotoxic waste is high-temperature incineration[7][8][9].

  • Ensure all waste containers are properly labeled with the contents and associated hazards before collection.

Experimental Protocols and Workflows

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse all glassware and equipment that has been in contact with this compound. This first rinse should be collected and disposed of as hazardous liquid waste. For concentrated solutions, collect the first three rinses.

  • Washing: Subsequent rinses of glassware with water and a suitable laboratory detergent can be performed. The disposal of this highly diluted rinse water may be permissible down the drain, but this must be confirmed with your institution's EHS guidelines.

  • Drying: Allow glassware and equipment to dry completely before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Maculosin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (gloves, tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions, rinsate) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange Pickup with EHS Office Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Handling Protocols for Maculosin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, storage, and disposal of Maculosin (CAS 4549-02-4). Due to conflicting toxicological data, a high degree of caution is advised.

Hazard Evaluation and Toxicological Summary

This compound, a cyclic dipeptide, presents conflicting toxicity profiles in available literature. While a peer-reviewed study has described it as a "non-toxic antioxidant compound" based on a brine shrimp lethality assay, it is crucial to note that the same study found it to be cytotoxic against human liver cancer cell lines.[1][2] Furthermore, comprehensive databases classify this compound under Globally Harmonized System (GHS) hazard statements indicating significant toxicity.

Given these discrepancies, all personnel must handle this compound as a potentially toxic substance. The GHS classifications from PubChem indicate the following primary hazards[3]:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

The following table summarizes the available toxicological data:

MetricValueSource
GHS Hazard Statements H301, H311, H331PubChem[3]
Signal Word DangerPubChem[3]
Cytotoxicity (IC50) 48.90 µg/mL (Human liver cancer cell lines)MedChemExpress[1], Lifeasible
Brine Shrimp Lethality Assay (LD50) >128 µg/mL[1][2][4]

Personal Protective Equipment (PPE)

Due to the acute toxicity hazards, stringent adherence to the following PPE protocols is mandatory when handling this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.To prevent dermal absorption, which is a stated hazard (H311).
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and fine particles.
Body Protection A disposable, solid-front, back-tying gown over a lab coat.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood.To prevent inhalation, a stated hazard (H331).

Handling and Storage Procedures

Engineering Controls:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • A designated area for this compound work should be established to prevent cross-contamination.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Containers should be tightly sealed and clearly labeled with the compound name and GHS hazard pictograms.

  • Recommended storage temperature is -20°C.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

Disposal Plan

All this compound-contaminated waste, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated.

Disposal must be carried out in accordance with local, state, and federal regulations for cytotoxic and toxic chemical waste.[5][6]

Experimental Protocols

Brine Shrimp Lethality Assay (BSLA)

This assay is used to assess the toxicity of a compound. The protocol, as adapted from the literature, is as follows:

  • Hatching: Hatch brine shrimp eggs in artificial seawater under constant aeration and light for 48 hours.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve the desired test concentrations.

  • Exposure: Add a specific number of brine shrimp nauplii (e.g., 10-15) to each well of a multi-well plate containing the test solutions.

  • Incubation: Incubate the plates for 24 hours under light.

  • Counting: Count the number of dead and surviving nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value.

DPPH Free Radical Scavenging Assay

This assay measures the antioxidant activity of a compound. The protocol, as adapted from the literature, is as follows:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Solutions: Prepare a stock solution of this compound and serial dilutions.

  • Reaction: Mix the this compound solutions with the DPPH solution in a multi-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Visual Guides

Handling_Maculosin_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Full PPE (Double Gloves, Gown, Goggles, Face Shield, Respirator) Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Aliquot Weigh and Aliquot this compound Prepare_Work_Area->Weigh_and_Aliquot Prepare_Solutions Prepare Solutions Weigh_and_Aliquot->Prepare_Solutions Conduct_Experiment Conduct Experiment Prepare_Solutions->Conduct_Experiment Decontaminate Decontaminate Surfaces and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of All Waste as Hazardous Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Maculosin_Hazard_Relationship This compound Hazard and Response Relationship cluster_Hazards Identified Hazards cluster_Controls Control Measures cluster_Emergency Emergency Response This compound This compound Inhalation_Hazard Inhalation Toxicity (H331) This compound->Inhalation_Hazard Dermal_Hazard Dermal Toxicity (H311) This compound->Dermal_Hazard Ingestion_Hazard Oral Toxicity (H301) This compound->Ingestion_Hazard Fume_Hood Use Chemical Fume Hood Inhalation_Hazard->Fume_Hood mitigates Seek_Medical_Attention Immediate Medical Attention Inhalation_Hazard->Seek_Medical_Attention requires PPE Wear Full PPE Dermal_Hazard->PPE mitigates Decontaminate_Exposure Decontaminate Exposed Area Dermal_Hazard->Decontaminate_Exposure requires Safe_Handling Strict Handling Procedures Ingestion_Hazard->Safe_Handling mitigates Ingestion_Hazard->Seek_Medical_Attention requires

Caption: Relationship between this compound hazards and necessary control measures.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Maculosin

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